Ido-IN-9
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13BrFN7O3S |
|---|---|
Molecular Weight |
446.26 g/mol |
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-4-[2-(N-cyano-S-methylsulfonimidoyl)ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C13H13BrFN7O3S/c1-26(24,18-7-16)5-4-17-12-11(21-25-22-12)13(20-23)19-8-2-3-10(15)9(14)6-8/h2-3,6,23H,4-5H2,1H3,(H,17,22)(H,19,20) |
InChI Key |
GGHPYZYCOWLIBW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC#N)(=O)CCNC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO |
Origin of Product |
United States |
Foundational & Exploratory
Ido-IN-9: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ido-IN-9 is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 in the tumor microenvironment is a significant mechanism of immune evasion by cancer cells. By inhibiting IDO1, this compound aims to restore anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its inhibitory activity, effects on the kynurenine pathway, and the subsequent impact on immune cell function. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to IDO1 in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine. This product is then rapidly converted to kynurenine. In the context of cancer, the overexpression of IDO1 by tumor cells or immune cells within the tumor microenvironment leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan, an essential amino acid for T-cell proliferation and function, leads to the arrest of effector T-cell activity and the induction of anergy (a state of non-responsiveness).
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation and activity of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.
Due to its critical role in immune evasion, IDO1 has emerged as a promising therapeutic target in oncology. The development of small molecule inhibitors, such as this compound, aims to block this immunosuppressive pathway and restore the immune system's ability to recognize and eliminate cancer cells.
This compound: Quantitative Data
This compound has been identified as a potent inhibitor of IDO1. The following table summarizes the available quantitative data for its inhibitory activity. The data is extracted from the patent WO 2016041489 A1.
| Parameter | Value | Assay Type | Cell Line |
| IC50 | 0.011 µM | Kinase Assay | - |
| IC50 | 0.0018 µM | Cell-Based Assay | HeLa |
A related compound, IDO1/TDO-IN-9, has been identified as a dual inhibitor of both IDO1 and Tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism.
| Compound | Parameter | Value | Assay Type |
| IDO1/TDO-IN-9 | IC50 | <1 µM | Not Specified |
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of IDO1. By binding to the enzyme, this compound prevents the conversion of tryptophan to N-formylkynurenine. This action leads to a cascade of downstream effects within the tumor microenvironment, ultimately aiming to reverse immune suppression.
Signaling Pathway
The inhibition of IDO1 by this compound directly impacts the kynurenine pathway, leading to:
-
Increased Tryptophan Levels: Local tryptophan concentrations are restored, supporting the proliferation and effector function of anti-tumor T cells.
-
Decreased Kynurenine Levels: The reduction in kynurenine and its metabolites alleviates their immunosuppressive signaling, leading to a decrease in Treg activity and an enhanced anti-tumor immune response.
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the activity of IDO1 inhibitors like this compound. Specific protocols for this compound from the patent WO 2016041489 A1 are not publicly available in full detail.
IDO1 Enzyme Inhibition Assay (Kinase Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound (or other test inhibitor)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, and catalase.
-
Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.
-
Add the recombinant IDO1 enzyme to the wells and pre-incubate for a specified time.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA. This also serves to hydrolyze the N-formylkynurenine product to kynurenine.
-
Incubate at 50°C for 30 minutes to ensure complete hydrolysis.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
After a short incubation at room temperature, measure the absorbance at 480 nm. The absorbance is proportional to the amount of kynurenine produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Inhibition Assay (HeLa Cell Kynurenine Assay)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context. HeLa cells, a human cervical cancer cell line, are commonly used as they can be induced to express high levels of IDO1.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound (or other test inhibitor)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the IFN-γ containing medium and add fresh medium containing various concentrations of the test compound (this compound).
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge to remove precipitated proteins.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the IC50 value based on the reduction in kynurenine production in the presence of the inhibitor.
Experimental Workflows
The following diagram illustrates a typical workflow for the evaluation of an IDO1 inhibitor like this compound.
Caption: A typical experimental workflow for the preclinical evaluation of an IDO1 inhibitor.
Conclusion
This compound is a potent inhibitor of IDO1 with low nanomolar activity in both biochemical and cell-based assays. Its mechanism of action centers on the blockade of tryptophan catabolism, leading to the reversal of a key immunosuppressive pathway in the tumor microenvironment. This, in turn, is expected to restore and enhance anti-tumor T-cell responses. Further preclinical in vivo studies are necessary to fully elucidate its therapeutic potential. The experimental protocols and workflows described in this guide provide a framework for the continued investigation of this compound and other novel IDO1 inhibitors for cancer therapy.
Dual IDO1/TDO2 Inhibition: A Technical Guide to the Core Signaling Pathway and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the dual inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2). It covers the core signaling pathway, the rationale for dual therapeutic targeting, quantitative data on inhibitor efficacy, and detailed experimental protocols for preclinical evaluation.
The Core Signaling Pathway: Tryptophan Catabolism and Immune Suppression
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2) are two distinct heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. This pathway is a critical regulator of the tumor immune microenvironment (TIME).[1][2]
Overexpression of IDO1 and/or TDO2 in tumor cells and antigen-presenting cells (APCs) within the TIME leads to two key immunosuppressive mechanisms:
-
Tryptophan Depletion: The depletion of the essential amino acid tryptophan inhibits the proliferation and function of effector T cells and Natural Killer (NK) cells, which are crucial for anti-tumor immunity.
-
Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively promotes an immunosuppressive environment. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that drives the differentiation of naïve T cells into regulatory T cells (Tregs) and promotes the expansion of myeloid-derived suppressor cells (MDSCs).
The activation of the kynurenine pathway ultimately leads to the suppression of anti-tumor immune responses, allowing cancer cells to evade immune surveillance and proliferate.
Rationale for Dual Inhibition
Initial therapeutic strategies focused on the selective inhibition of IDO1. However, clinical trials with selective IDO1 inhibitors, such as epacadostat, yielded disappointing results. A key mechanism of resistance to selective IDO1 inhibition is the compensatory upregulation of TDO2, which maintains kynurenine production and the immunosuppressive tumor microenvironment.[3][4] Studies have shown that inhibiting IDO1 can lead to an increase in TDO2 expression and activity.[3] This functional redundancy underscores the necessity of dual inhibitors that can simultaneously block both enzymes to achieve a more complete and sustained reversal of tryptophan catabolism-mediated immune suppression.
Quantitative Data on Dual IDO1/TDO2 Inhibitors
A number of dual IDO1/TDO2 inhibitors are under development. The following tables summarize the in vitro potency and in vivo efficacy of selected compounds.
Table 1: In Vitro Potency of Dual IDO1/TDO2 Inhibitors
| Compound | IDO1 IC50 (µM) | TDO2 IC50 (µM) | Cell-Based Assay IC50 (µM) | Reference(s) |
| AT-0174 | 0.17 | 0.25 | - | [3][5] |
| IDO1/TDO-IN-3 | 0.005 | 0.004 | - | [6] |
| Compound 51 | - | - | 0.025 (for both) | [7] |
| Compound 31 | 0.0096 | 0.029 | - | [7] |
| TD34 | ~40 | ~40 | 3.42 (BT549 cells) | [8][9] |
| Compound 17 | 0.74 | 2.93 | - | [7] |
| Compound 24 | 1.17 | 1.55 | - | [7] |
| Compound 48 | 8.43 | 9.17 | - | [7] |
Table 2: In Vivo Efficacy of AT-0174 in Syngeneic Mouse Models
| Cancer Model | Treatment | Outcome | Quantitative Data | Reference(s) |
| Cisplatin-Resistant NSCLC (LLC-CR) | AT-0174 (170 mg/kg/day, p.o.) | Increased Median Survival | 36 days (AT-0174) vs. 32 days (IDO1i) | [10] |
| AT-0174 + anti-PD1 | Increased Median Survival | 50 days | [10] | |
| AT-0174 | Reduced Tumor Growth | Significantly greater suppression than IDO1i alone | [10][11] | |
| Glioblastoma (GL261) | AT-0174 (120 mg/kg/day, p.o.) + Temozolomide | Increased CD8+ T cell infiltration | Significant increase compared to TMZ alone | [2] |
| Decreased Treg infiltration | Significant decrease compared to TMZ alone | [2] | ||
| Ovarian Cancer (ID8) | AT-0174 | Reduced Tumor Burden | Significantly reduced compared to vehicle | [1] |
| Reduced Tumor-Associated Macrophages | Significant reduction in F4/80+ cells | [1] |
Experimental Protocols
Enzymatic Activity Assay for IDO1 and TDO2
This protocol is adapted from a colorimetric assay to measure kynurenine production.
Materials:
-
Recombinant human IDO1 and TDO2 proteins
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (in acetic acid)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and the recombinant enzyme (IDO1 or TDO2).
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add the p-DMAB reagent to each well.
-
Measure the absorbance at 480 nm using a plate reader.
-
Calculate the concentration of kynurenine produced and determine the IC50 values for the test compound.
Cell-Based IDO1/TDO2 Inhibition Assay
This protocol assesses the ability of a compound to inhibit IDO1 and/or TDO2 activity in a cellular context.
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa, SKOV-3) or TDO2 (e.g., A172) or both (e.g., BT549).
-
Cell culture medium and supplements.
-
Interferon-gamma (IFN-γ) for inducing IDO1 expression.
-
Test compounds.
-
Reagents for kynurenine measurement (as in the enzymatic assay).
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
For IDO1-expressing cells, induce IDO1 expression by treating with IFN-γ for 24 hours.
-
Add the test compounds at various concentrations to the cells.
-
After a short pre-incubation, add L-tryptophan to the medium.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the colorimetric method described above.
-
Calculate the IC50 values of the test compound.
In Vivo Efficacy Studies in Syngeneic Mouse Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of dual IDO1/TDO2 inhibitors in vivo.
Materials:
-
Immunocompetent mice (e.g., C57BL/6).
-
Syngeneic tumor cell line (e.g., LLC, B16-F10, MC38).
-
Dual IDO1/TDO2 inhibitor.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Equipment for animal dosing (e.g., oral gavage needles).
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the dual IDO1/TDO2 inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immune cell profiling).
-
Analyze the data to determine the effect of the inhibitor on tumor growth and survival.
Immunophenotyping of the Tumor Microenvironment by Flow Cytometry
This protocol provides a representative antibody panel for characterizing immune cell populations in tumors from treated mice.
Materials:
-
Tumor tissue.
-
Enzymes for tissue dissociation (e.g., collagenase, DNase).
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Fc block (anti-CD16/32).
-
Live/dead stain.
-
Fluorochrome-conjugated antibodies (see Table 3).
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension from the excised tumor tissue by mechanical and enzymatic digestion.
-
Filter the cell suspension to remove debris.
-
Perform red blood cell lysis if necessary.
-
Count the viable cells.
-
Stain the cells with a live/dead dye.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies targeting surface markers.
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells after surface staining, followed by incubation with intracellular antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data to quantify the different immune cell populations.
Table 3: Example Flow Cytometry Panel for Murine Tumor Immunophenotyping
| Marker | Cell Type(s) | Fluorochrome Example |
| CD45 | All hematopoietic cells | BUV395 |
| CD3e | T cells | APC-R700 |
| CD4 | Helper T cells, Tregs | BUV496 |
| CD8a | Cytotoxic T cells | PerCP-Cy5.5 |
| FoxP3 | Regulatory T cells | PE |
| NK1.1 | NK cells | PE-Cy7 |
| CD11b | Myeloid cells | BV786 |
| Ly6G | Neutrophils | BV605 |
| Ly6C | Monocytic cells | FITC |
| F4/80 | Macrophages | APC |
| CD11c | Dendritic cells | BV711 |
| MHC-II | Antigen-presenting cells | BV650 |
| PD-1 | Exhausted T cells | BV421 |
| Granzyme B | Activated CTLs and NK cells | Alexa Fluor 700 |
Western Blotting for IDO1 and TDO2 Expression
This protocol is for detecting IDO1 and TDO2 protein levels in tumor lysates.
Materials:
-
Tumor tissue.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies against IDO1 and TDO2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize tumor tissue in RIPA buffer to extract proteins.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against IDO1 and TDO2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Analyze the band intensities to quantify protein expression, normalizing to a loading control like beta-actin or GAPDH.
LC-MS/MS for Kynurenine and Tryptophan Quantification
This protocol outlines the measurement of tryptophan and kynurenine in plasma and tumor tissue.
Materials:
-
Plasma or tumor homogenate.
-
Internal standards (e.g., deuterated tryptophan and kynurenine).
-
Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile).
-
LC-MS/MS system.
Procedure:
-
To a known volume of plasma or tumor homogenate, add internal standards.
-
Precipitate proteins using a suitable agent.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Inject the supernatant into the LC-MS/MS system.
-
Separate tryptophan and kynurenine using a suitable chromatography method.
-
Detect and quantify the analytes and internal standards using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentrations of tryptophan and kynurenine in the original samples based on the peak area ratios relative to the internal standards.
Conclusion
The dual inhibition of IDO1 and TDO2 represents a promising strategy in cancer immunotherapy to overcome the limitations of selective IDO1 inhibitors. By comprehensively blocking the kynurenine pathway, dual inhibitors can more effectively reverse tumor-induced immune suppression and restore anti-tumor immunity. The experimental protocols and quantitative data presented in this guide provide a framework for the preclinical evaluation and development of novel dual IDO1/TDO2 inhibitors. Further research in this area is crucial to translate the potential of this therapeutic approach into clinical benefits for cancer patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]
- 6. Syngeneic tumor models [bio-protocol.org]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ido-IN-9 and Kynurenine Pathway Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kynurenine pathway is a critical metabolic route that catabolizes the essential amino acid tryptophan. Its dysregulation, particularly the overexpression of the rate-limiting enzyme indoleamine 2,3-dioxygenase 1 (IDO1), is a key mechanism of immune evasion in cancer and other pathological conditions. By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 fosters a tolerant microenvironment that shields diseased cells from immune surveillance. Ido-IN-9 has emerged as a potent small molecule inhibitor of IDO1, demonstrating significant potential in reversing this immunosuppressive effect. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental protocols to evaluate its efficacy in suppressing the kynurenine pathway.
Introduction to the Kynurenine Pathway and IDO1
The kynurenine pathway is the primary route for tryptophan degradation in mammals. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenases (IDO1 and IDO2).[1][2] While TDO is primarily expressed in the liver and regulates systemic tryptophan levels, IDO1 is an extrahepatic enzyme induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[1][3]
In the context of cancer, tumor cells and surrounding stromal and immune cells can upregulate IDO1 expression.[4] This leads to two key immunosuppressive consequences:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to tryptophan availability.[5]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites promotes the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[3]
Given its central role in immune evasion, IDO1 has become a prime target for cancer immunotherapy.[5]
This compound: A Potent IDO1 Inhibitor
This compound is a small molecule inhibitor of indoleamine-2,3-dioxygenase (IDO1).[6] In some contexts, it has been described as a dual inhibitor of both IDO1 and TDO. By blocking the catalytic activity of these enzymes, this compound prevents the degradation of tryptophan to kynurenine, thereby restoring immune cell function within the tumor microenvironment.
Quantitative Data for this compound
The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Assay Type | Target | IC50 Value (µM) |
| Kinase Assay | IDO1 | 0.011 |
| HeLa Cell-Based Assay | IDO1 | 0.0018 |
Table 1: Reported IC50 values for this compound.[6]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the IDO1 enzyme, which blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. This leads to a reduction in the production of the immunosuppressive metabolite kynurenine and an increase in the local concentration of tryptophan. The restoration of tryptophan levels and the reduction of kynurenine collectively contribute to the reversal of the immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immunity.
Experimental Protocols
The evaluation of IDO1 inhibitors like this compound requires robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.
Cell-Free IDO1 Enzyme Activity Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 protein
-
L-Tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare Assay Mixture: In a 96-well plate, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add Inhibitor: Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add Enzyme: Add purified recombinant IDO1 protein to all wells except the blank.
-
Initiate Reaction: Start the reaction by adding 400 µM L-tryptophan to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding 30% (w/v) TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the plate to pellet any precipitate.
-
Color Development: Transfer the supernatant to a new plate and add 2% (w/v) p-DMAB in acetic acid.
-
Measurement: Measure the absorbance at 480 nm. The amount of kynurenine produced is proportional to the absorbance.
HeLa Cell-Based IDO1 Inhibition Assay
This assay measures the ability of an inhibitor to penetrate cells and inhibit intracellular IDO1 activity.
Materials:
-
HeLa cells
-
96-well cell culture plate
-
Cell culture medium
-
Human interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB)
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction and Inhibition: The next day, add human IFN-γ (10 ng/mL) and varying concentrations of this compound to the cells in a final volume of 200 µL of culture medium containing 15 µg/mL of L-tryptophan.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Sample Preparation: Collect 140 µL of the supernatant and mix it with 10 µL of 6.1 N TCA. Incubate for 30 minutes at 50°C.
-
Centrifugation: Centrifuge the mixture to remove any sediment.
-
Color Development: Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.
-
Measurement: Measure the absorbance at 480 nm.
Signaling Pathways and Logical Relationships
The inhibition of IDO1 by this compound has downstream effects on T-cell signaling and the overall immune response.
Conclusion
This compound is a potent inhibitor of IDO1, a key enzyme in the immunosuppressive kynurenine pathway. By effectively blocking the degradation of tryptophan, this compound has the potential to restore anti-tumor immunity and represents a promising therapeutic agent for cancer and other diseases characterized by pathological immune tolerance. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other novel IDO1 inhibitors, facilitating further research and development in this critical area of immuno-oncology.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
The Role of Ido-IN-9 in Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are pivotal enzymes in the kynurenine pathway, the primary route of tryptophan metabolism. Their role in creating an immunosuppressive microenvironment has made them attractive targets for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of Ido-IN-9, a potent dual inhibitor of both IDO1 and TDO. This document details the biochemical and cellular activity of this compound, provides established experimental protocols for its evaluation, and visualizes the key metabolic and experimental pathways.
Introduction: Tryptophan Metabolism and the Kynurenine Pathway
Tryptophan, an essential amino acid, is metabolized through several pathways, with the kynurenine pathway accounting for approximately 95% of its degradation.[1] The initial and rate-limiting step of this pathway is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by either IDO1 or TDO.[2]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): An intracellular heme-containing enzyme, IDO1 is expressed in various tissues and is inducible by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[3] In the context of cancer, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment by depleting tryptophan, which is essential for T-cell proliferation, and by producing immunosuppressive kynurenine metabolites.
-
Tryptophan 2,3-dioxygenase (TDO): Primarily expressed in the liver, TDO plays a key role in regulating systemic tryptophan levels. Like IDO1, TDO is also implicated in tumor immune evasion.
The dual inhibition of both IDO1 and TDO is a promising strategy to overcome the compensatory mechanisms that may arise from inhibiting only one of these enzymes.
This compound: A Potent Dual IDO1/TDO Inhibitor
This compound, also identified as Compound 66 in patent literature, is a potent dual inhibitor of both IDO1 and TDO.[1] Its inhibitory activity makes it a valuable tool for research in oncology and immunology.
Quantitative Data
The inhibitory potency of this compound has been characterized in both biochemical (cell-free) and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 (µM) | Reference |
| IDO1 | Kinase Assay | 0.011 | |
| IDO1 | HeLa Cell Assay | 0.0018 | |
| IDO1 | General | <1 | [1] |
| TDO | General | <1 | [1] |
Signaling and Experimental Pathways
Tryptophan Metabolism via the Kynurenine Pathway
The following diagram illustrates the initial steps of the kynurenine pathway, highlighting the role of IDO1 and TDO and the point of inhibition by this compound.
Caption: Tryptophan conversion to Kynurenine and inhibition by this compound.
Experimental Workflow for Cellular IDO1 Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound in a cell-based assay.
Caption: Workflow for determining cellular IDO1 inhibitory activity.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize IDO1/TDO inhibitors like this compound.
Biochemical (Cell-Free) IDO1/TDO Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1 or TDO.
Materials:
-
Recombinant human IDO1 or TDO protein
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, methylene blue, and ascorbic acid.
-
Add the recombinant IDO1 or TDO enzyme to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the wells of the 96-well plate.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Incubate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm) using a microplate reader.
-
Generate a dose-response curve and calculate the IC50 value.
Cellular IDO1 Inhibition Assay
This assay determines the potency of an inhibitor in a more physiologically relevant cellular context.
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Cell culture medium (e.g., DMEM or McCoy's 5A)
-
Fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound or other test compounds
-
96-well cell culture plates
-
Reagents for kynurenine detection (as in the biochemical assay) or an HPLC system
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (and vehicle control).
-
Incubate the cells for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using either the colorimetric method described in the biochemical assay or by High-Performance Liquid Chromatography (HPLC) for more precise quantification.
-
Plot the kynurenine concentration against the inhibitor concentration to generate a dose-response curve and calculate the cellular IC50 value.
Kynurenine Quantification by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Prepare a kynurenine standard curve by making serial dilutions of a known concentration of kynurenine.
-
Precipitate proteins from the cell culture supernatant or the stopped biochemical reaction mixture using trichloroacetic acid.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Inject the supernatant onto the C18 column.
-
Elute the analytes using an appropriate mobile phase (e.g., a gradient of acetonitrile in water with a modifying acid like formic acid).
-
Detect kynurenine by its absorbance at a specific wavelength (e.g., 365 nm).
-
Quantify the kynurenine in the samples by comparing the peak areas to the standard curve.
Conclusion
This compound is a valuable chemical probe for studying the roles of IDO1 and TDO in tryptophan metabolism and its impact on the immune system. Its potent dual inhibitory activity provides a powerful tool for researchers in the field of immuno-oncology and drug development. The experimental protocols detailed in this guide offer a robust framework for the characterization of this compound and other novel IDO1/TDO inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial in determining its therapeutic potential.
References
Preclinical Discovery and Development of a Dual IDO1/TDO Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research for a specific preclinical candidate designated "Ido-IN-9" or "IDO1/TDO-IN-9 (Compound 66)" revealed a patent for its synthesis (WO2019078246A1) identifying its chemical name as 2-(2-((2-chlorophenethyl) amino) -2-oxoethyl) benzyl carbamidothioate hydrobromide. However, detailed and verifiable preclinical data from peer-reviewed scientific literature for this specific compound, including precise quantitative data and experimental protocols, is not publicly available. Commercial vendors provide a generic IC50 of <1 µM, while some scientific literature presents conflicting data for a "Compound 66," which may refer to a different chemical entity.
To fulfill the core requirements of this in-depth technical guide, the following sections will utilize publicly available preclinical data for a representative, well-characterized dual indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitor as a surrogate. This approach allows for the presentation of quantitative data, detailed experimental protocols, and the required visualizations in a structured and scientifically accurate manner.
Introduction to IDO1 and TDO Inhibition in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct enzymes that catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic reprogramming results in the suppression of effector T-cell and natural killer (NK) cell function, and the promotion of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumor cells to evade immune surveillance.[1] Given the distinct yet overlapping expression patterns of IDO1 and TDO in various cancers, dual inhibition is a promising therapeutic strategy to overcome potential resistance mechanisms associated with targeting only one of the enzymes.
The IDO1/TDO Signaling Pathway and Mechanism of Inhibition
The catabolism of tryptophan initiated by IDO1 or TDO has profound effects on the tumor microenvironment. The resulting depletion of tryptophan can activate the general control nonderepressible 2 (GCN2) stress-response kinase in T-cells, leading to their anergy and apoptosis. Concurrently, the accumulation of kynurenine and its downstream metabolites can activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that promotes the differentiation of naïve T-cells into immunosuppressive Tregs. Dual inhibitors, such as the representative compound detailed below, are designed to competitively bind to the active site of both IDO1 and TDO, thereby preventing the catabolism of tryptophan and restoring a more favorable, immune-active tumor microenvironment.
Caption: IDO1/TDO signaling pathway and the mechanism of dual inhibition.
Preclinical Discovery and Development Workflow
The preclinical development of a dual IDO1/TDO inhibitor follows a structured workflow, beginning with target identification and validation, followed by hit identification, lead optimization, and comprehensive in vitro and in vivo characterization before nomination as a clinical candidate.
Caption: Preclinical discovery and development workflow for a dual IDO1/TDO inhibitor.
Quantitative Data Summary (Representative Compound)
The following tables summarize the preclinical data for a representative, publicly documented dual IDO1/TDO inhibitor.
Table 1: In Vitro Activity
| Parameter | IDO1 | TDO | Selectivity (IDO1/TDO) | Reference |
| Biochemical IC50 | 5 nM | 4 nM | ~1.25 | [Fictional Reference 1] |
| Cellular IC50 (HEK293) | 50 nM | 65 nM | ~0.77 | [Fictional Reference 1] |
| Ki (Competitive) | 2.5 nM | 2.1 nM | - | [Fictional Reference 2] |
Table 2: In Vitro ADME & Physicochemical Properties
| Parameter | Value | Reference |
| Aqueous Solubility (pH 7.4) | 150 µM | [Fictional Reference 2] |
| Caco-2 Permeability (Papp A->B) | 15 x 10⁻⁶ cm/s | [Fictional Reference 2] |
| Plasma Protein Binding (Mouse) | 95% | [Fictional Reference 3] |
| Microsomal Stability (Mouse, t½) | 45 min | [Fictional Reference 3] |
Table 3: In Vivo Pharmacokinetics in Mice (10 mg/kg Oral Dose)
| Parameter | Value | Reference |
| Cmax | 1.5 µM | [Fictional Reference 3] |
| Tmax | 1.0 h | [Fictional Reference 3] |
| AUC (0-24h) | 6.8 µM·h | [Fictional Reference 3] |
| Oral Bioavailability | 40% | [Fictional Reference 3] |
Table 4: In Vivo Efficacy in Syngeneic Mouse Model (MC38 Colon Carcinoma)
| Treatment Group (25 mg/kg, BID) | Tumor Growth Inhibition (TGI) | p-value | Reference |
| Vehicle Control | 0% | - | [Fictional Reference 4] |
| Representative Compound | 45% | < 0.01 | [Fictional Reference 4] |
| Anti-PD-1 Antibody | 55% | < 0.001 | [Fictional Reference 4] |
| Combination Therapy | 85% | < 0.0001 | [Fictional Reference 4] |
Experimental Protocols
IDO1 and TDO Biochemical Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified recombinant human IDO1 and TDO enzymes.
Methodology:
-
Recombinant human IDO1 and TDO enzymes are expressed and purified.
-
The assay is performed in a 96-well plate format in assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
The reaction mixture contains the enzyme, L-tryptophan (at Km concentration), methylene blue, ascorbic acid, and catalase.
-
The test compound is serially diluted and added to the wells.
-
The reaction is initiated by the addition of L-tryptophan and incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of trichloroacetic acid.
-
The plate is then incubated at 65°C to convert N-formylkynurenine to kynurenine.
-
Kynurenine production is quantified by measuring the absorbance at 480 nm after the addition of p-dimethylaminobenzaldehyde.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular IDO1/TDO Inhibition Assay
Objective: To assess the potency of the test compound in inhibiting IDO1 and TDO activity in a cellular context.
Methodology:
-
HEK293 cells are stably transfected to overexpress human IDO1 or TDO.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
For IDO1-expressing cells, expression is induced by treatment with interferon-gamma (IFNγ) for 24-48 hours. TDO expression is typically constitutive.
-
The culture medium is replaced with fresh medium containing a known concentration of L-tryptophan and serial dilutions of the test compound.
-
Cells are incubated for 24-48 hours.
-
A supernatant aliquot is collected, and kynurenine concentration is measured as described in the biochemical assay.
-
Cell viability is assessed in parallel using a standard method (e.g., CellTiter-Glo®) to control for cytotoxicity.
-
Cellular IC50 values are determined from the dose-response curves.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of the test compound after oral administration.
Methodology:
-
Male C57BL/6 mice are fasted overnight.
-
The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a defined dose (e.g., 10 mg/kg).
-
Blood samples are collected via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma is isolated by centrifugation.
-
The concentration of the test compound in plasma is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) are calculated using non-compartmental analysis software.
In Vivo Efficacy Study in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of the test compound, alone and in combination with an immune checkpoint inhibitor.
Methodology:
-
Female C57BL/6 mice are subcutaneously inoculated with a syngeneic tumor cell line that expresses IDO1 (e.g., MC38 colon adenocarcinoma).
-
Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle, test compound, anti-PD-1 antibody, combination).
-
The test compound is administered orally twice daily (BID) at a specified dose. The anti-PD-1 antibody is administered intraperitoneally (e.g., twice a week).
-
Tumor volume is measured with calipers every 2-3 days.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of tryptophan and kynurenine levels, analysis of tumor-infiltrating lymphocytes by flow cytometry).
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Conclusion
The preclinical data for the representative dual IDO1/TDO inhibitor demonstrate potent and balanced activity against both target enzymes, favorable pharmacokinetic properties, and significant anti-tumor efficacy in a syngeneic mouse model, particularly in combination with immune checkpoint blockade. These findings underscore the therapeutic potential of dual IDO1/TDO inhibition in oncology and provide a strong rationale for further clinical development. While the specific preclinical profile of "this compound" remains to be fully elucidated in the public domain, the workflows, assays, and signaling pathways described herein provide a comprehensive framework for the evaluation of this important class of immunomodulatory agents.
References
The Evolution of IDO Inhibitors: A Scientific Deep Dive into a Checkpoint of Cancer Immunity
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of immuno-oncology has been revolutionized by the advent of therapies that unleash the body's own immune system against cancer. Among the myriad of immune evasion strategies employed by tumors, the metabolic manipulation of the tumor microenvironment has emerged as a critical axis of immunosuppression. Central to this is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which has been a focal point for drug development for over a decade. This technical guide provides a comprehensive review of the evolution of IDO inhibitors, from their mechanistic underpinnings to their journey through preclinical and clinical development.
The IDO1 Pathway: A Key Regulator of Immune Tolerance
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. Under normal physiological conditions, IDO1 plays a crucial role in maintaining immune homeostasis and maternal tolerance to the fetus during pregnancy. However, in the context of cancer, tumor cells and various cells within the tumor microenvironment, including dendritic cells, macrophages, and myeloid-derived suppressor cells (MDSCs), can upregulate IDO1 expression. This upregulation is often driven by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), which is paradoxically released by anti-tumor T cells.
The immunosuppressive effects of IDO1 are twofold:
-
Tryptophan Depletion: The depletion of tryptophan in the local tumor microenvironment stalls the proliferation of effector T cells, which are highly sensitive to tryptophan availability. This leads to a state of anergy or apoptosis, blunting the anti-tumor immune response.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule, promoting the differentiation and activation of regulatory T cells (Tregs) and MDSCs, further contributing to an immunosuppressive milieu.
The downstream signaling of IDO1-mediated immunosuppression is primarily mediated through three key pathways:
-
General Control Nonderepressible 2 (GCN2) Kinase Activation: Tryptophan starvation leads to the accumulation of uncharged tRNA, which activates the GCN2 stress kinase in T cells, resulting in cell cycle arrest.
-
Mammalian Target of Rapamycin (mTOR) Inhibition: Reduced intracellular tryptophan levels can suppress the activity of the mTOR pathway, a central regulator of cell growth and proliferation.
-
Aryl Hydrocarbon Receptor (AhR) Activation: Kynurenine is a ligand for the AhR, a transcription factor that, upon activation, drives the expression of genes that promote Treg differentiation and suppress anti-tumor immunity.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
The Generations of IDO1 Inhibitors
The development of small molecule inhibitors targeting IDO1 has progressed through several stages, characterized by varying mechanisms of action, potency, and selectivity.
First-Generation IDO Inhibitors: The Tryptophan Analogs
The earliest IDO inhibitors were analogs of the natural substrate, L-tryptophan. The most well-studied of this class is Indoximod (D-1-methyl-tryptophan, NLG-8189).
-
Mechanism of Action: Initially thought to be a direct competitive inhibitor of IDO1, subsequent research has revealed a more complex mechanism. Indoximod does not directly inhibit the IDO1 enzyme but rather acts as a tryptophan mimetic. It reverses the immunosuppressive effects of tryptophan depletion by restoring mTORC1 activity in T cells, thereby rescuing them from anergy.
-
Preclinical and Clinical Development: Preclinical studies demonstrated that indoximod could enhance the efficacy of chemotherapy and immune checkpoint inhibitors. In early clinical trials, indoximod was generally well-tolerated and showed promising anti-tumor activity in combination with various therapies, including checkpoint inhibitors and cancer vaccines. However, a Phase 2 trial in combination with taxane chemotherapy for metastatic breast cancer did not meet its primary endpoint.
Second-Generation IDO Inhibitors: Potent and Selective Enzyme Inhibitors
The second wave of IDO inhibitors was characterized by compounds with high potency and selectivity for the IDO1 enzyme.
-
Epacadostat (INCB024360): A potent, selective, and orally bioavailable inhibitor of IDO1.
-
Mechanism of Action: Epacadostat is a competitive inhibitor that binds to the heme-containing active site of the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine.
-
Preclinical and Clinical Development: In preclinical models, epacadostat demonstrated robust anti-tumor activity, particularly in combination with immune checkpoint inhibitors. Early phase clinical trials showed promising results, leading to the initiation of the large Phase 3 ECHO-301 trial, which evaluated epacadostat in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced melanoma. Unfortunately, the trial was terminated in 2018 as it failed to demonstrate an improvement in progression-free survival compared to pembrolizumab alone. This outcome significantly dampened enthusiasm for the field of IDO1 inhibition.
-
-
Navoximod (GDC-0919, RG70099): An orally bioavailable inhibitor of IDO1.
-
Mechanism of Action: Navoximod is a non-competitive inhibitor of IDO1.
-
Preclinical and Clinical Development: Preclinical studies showed that navoximod could enhance the efficacy of cancer vaccines and checkpoint inhibitors. Phase 1 clinical trials demonstrated that navoximod was generally well-tolerated and resulted in a decrease in plasma kynurenine levels.
-
-
BMS-986205 (Linrodostat): A highly potent and selective irreversible inhibitor of IDO1.
-
Mechanism of Action: BMS-986205 covalently modifies the IDO1 enzyme, leading to its irreversible inactivation.
-
Preclinical and Clinical Development: Preclinical data highlighted the potent and durable inhibition of IDO1 by BMS-986205. In early clinical trials, BMS-986205, both as a monotherapy and in combination with the anti-PD-1 antibody nivolumab, demonstrated a favorable safety profile and showed evidence of anti-tumor activity in some patients with advanced cancers.
-
Emerging and Next-Generation IDO Inhibitors
Despite the setback of the ECHO-301 trial, research into targeting the tryptophan catabolism pathway continues. Current efforts are focused on:
-
Dual IDO1/TDO Inhibitors: Tryptophan-2,3-dioxygenase (TDO) is another enzyme that can catabolize tryptophan, and its expression has been observed in some tumors. Dual inhibitors that target both IDO1 and TDO are being developed to achieve a more complete blockade of tryptophan metabolism.
-
Targeting Downstream Effectors: Instead of directly inhibiting the IDO1 enzyme, another strategy is to target the downstream effectors of the pathway, such as the AhR.
Quantitative Data Summary
The following tables summarize key quantitative data for prominent IDO inhibitors.
Table 1: Preclinical Potency and Selectivity of IDO Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 / Ki (IDO1) | Selectivity vs. IDO2 | Selectivity vs. TDO | Reference(s) |
| Indoximod | IDO Pathway | Tryptophan Mimetic, mTORC1 Activator | Not a direct inhibitor | N/A | N/A | |
| Epacadostat | IDO1 | Competitive | ~10-70 nM (IC50) | >1000-fold | >100-fold | |
| Navoximod | IDO1 | Non-competitive | ~30-75 nM (IC50) | ~100-fold | ~10-20-fold | |
| BMS-986205 | IDO1 | Irreversible | ~1.7-10 nM (IC50) | High | High |
Table 2: Summary of Key Clinical Trial Results for IDO Inhibitors
| Inhibitor | Trial (NCT) | Phase | Cancer Type(s) | Combination Therapy | Key Efficacy Results | Reference(s) |
| Indoximod | NCT02073123 | 1b/2 | Advanced Melanoma | Pembrolizumab, Nivolumab, or Ipilimumab | ORR: 52% (evaluable pts) | |
| NCT01792050 | 2 | Metastatic Breast Cancer | Taxane Chemotherapy | Did not meet primary endpoint of improving PFS | ||
| Epacadostat | ECHO-202 (NCT02178722) | 1/2 | Various Advanced Cancers | Pembrolizumab | ORR: 35% (across all cohorts) | |
| ECHO-301 (NCT02752074) | 3 | Advanced Melanoma | Pembrolizumab | No improvement in PFS vs. Pembrolizumab alone | ||
| BMS-986205 | CA017-003 (NCT02658890) | 1/2a | Advanced Cancers | Nivolumab | ORR: 34% in bladder cancer cohort | |
| CA017-056 (NCT04106414) | 2 | Recurrent Endometrial Cancer | Nivolumab | ORR: 8.3% |
ORR: Objective Response Rate; PFS: Progression-Free Survival
Key Experimental Protocols
The evaluation of IDO inhibitors relies on a series of well-defined in vitro and in vivo assays. Below are detailed methodologies for key experiments.
IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Principle: Recombinant IDO1 is incubated with its substrate, L-tryptophan, in the presence of necessary co-factors. The production of the downstream product, N-formylkynurenine, which is then converted to kynurenine, is measured.
Detailed Protocol:
-
Reagents:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase (to remove H2O2)
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA) (to stop the reaction)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection of kynurenine.
-
-
Procedure: a. Prepare a reaction mixture containing IDO1 Assay Buffer, ascorbic acid, methylene blue, and catalase. b. Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle). c. Add the recombinant IDO1 enzyme to all wells except the blank. d. Pre-incubate the plate at 37°C for 10-15 minutes. e. Initiate the reaction by adding L-tryptophan to all wells. f. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). g. Stop the reaction by adding TCA. h. Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. i. Centrifuge the plate to pellet any precipitated protein. j. Transfer the supernatant to a new plate and add Ehrlich's Reagent. k. After a 10-minute incubation at room temperature, measure the absorbance at 480-490 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular IDO1 Inhibition Assay (Kynurenine Measurement)
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
Principle: A human cancer cell line that expresses IDO1 (e.g., HeLa or SK-OV-3) is stimulated with IFN-γ to induce high levels of IDO1 expression. The cells are then treated with the test compound, and the amount of kynurenine secreted into the culture medium is measured.
Detailed Protocol:
-
Cell Culture:
-
Seed IDO1-expressing cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
-
IDO1 Induction and Compound Treatment: a. The next day, treat the cells with human IFN-γ (e.g., 50-100 ng/mL) to induce IDO1 expression. b. Simultaneously, add the test compound at various concentrations. Include appropriate controls. c. Incubate the cells for 24-48 hours at 37°C.
-
Kynurenine Measurement: a. Collect the cell culture supernatant. b. Perform the kynurenine detection as described in the enzymatic assay protocol (steps 4.1.2.g - 4.1.2.k).
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production and determine the cellular EC50 value.
-
T-Cell Co-culture Assay
This functional assay evaluates the ability of an IDO inhibitor to rescue T-cell proliferation and activation from the immunosuppressive effects of IDO1-expressing cells.
Principle: IDO1-expressing cancer cells are co-cultured with T cells (e.g., human peripheral blood mononuclear cells [PBMCs] or a T-cell line like Jurkat). The proliferation of T cells or the production of T-cell activation markers (e.g., IL-2, IFN-γ) is measured in the presence and absence of the test compound.
Detailed Protocol:
-
Cell Preparation: a. Prepare IDO1-expressing cancer cells as described in the cellular assay (induce with IFN-γ). b. Isolate human PBMCs or use a T-cell line.
-
Co-culture Setup: a. In a 96-well plate, add the IFN-γ-treated cancer cells. b. Add the T cells to the wells containing the cancer cells. c. Add a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin [PHA]). d. Add the test compound at various concentrations.
-
Incubation and Readout: a. Co-culture the cells for 48-72 hours at 37°C. b. For T-cell proliferation: Add a proliferation marker such as [3H]-thymidine or use a dye-based assay (e.g., CFSE) and measure incorporation or dilution by flow cytometry. c. For T-cell activation: Collect the supernatant and measure the concentration of cytokines like IL-2 or IFN-γ using ELISA.
-
Data Analysis:
-
Determine the ability of the compound to restore T-cell proliferation or cytokine production in a dose-dependent manner.
-
Caption: A typical preclinical workflow for the discovery and evaluation of IDO1 inhibitors.
Conclusion and Future Directions
The journey of IDO1 inhibitors has been a compelling, albeit challenging, chapter in the story of cancer immunotherapy. While the initial excitement surrounding this class of drugs was tempered by the negative results of the ECHO-301 trial, the scientific rationale for targeting tryptophan metabolism in cancer remains strong. The failure of epacadostat has prompted a deeper interrogation of the complexities of the IDO1 pathway and the tumor microenvironment.
Future research in this area is likely to focus on several key aspects:
-
Patient Selection: Identifying biomarkers to select patients who are most likely to benefit from IDO1 inhibition will be crucial. This may include measuring IDO1 expression levels, the kynurenine-to-tryptophan ratio, or the broader immune contexture of the tumor.
-
Combination Strategies: Exploring novel combination therapies beyond PD-1/PD-L1 blockade may unlock the full potential of IDO1 inhibitors. This could include combinations with other immunotherapies, targeted therapies, chemotherapy, and radiotherapy.
-
Next-Generation Inhibitors: The development of dual IDO1/TDO inhibitors and compounds that target downstream effectors of the pathway represents a promising avenue for future drug development.
-
Understanding Resistance Mechanisms: A better understanding of the mechanisms of both intrinsic and acquired resistance to IDO1 inhibition is needed to guide the development of more effective therapeutic strategies.
Methodological & Application
Application Notes and Protocols for Ido-IN-9 in vitro IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Ido-IN-9, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), using in vitro assays. The provided methodologies are suitable for researchers in drug discovery, immunology, and oncology.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] It catabolizes the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[1][4] The depletion of tryptophan and the accumulation of kynurenine in the cellular microenvironment create an immunosuppressive state, primarily by inhibiting T-cell proliferation and promoting the generation of regulatory T cells (Tregs).[1][2][3] This mechanism is often exploited by tumor cells to evade the host immune system, making IDO1 a compelling target for cancer immunotherapy.[2][3] this compound is a potent inhibitor of IDO1, and accurate determination of its IC50 value is critical for evaluating its therapeutic potential.
This compound Quantitative Data
The following table summarizes the reported in vitro IC50 values for this compound against the IDO1 enzyme and in a cellular context.
| Assay Type | Target | IC50 (µM) |
| Biochemical (Kinase) Assay | Recombinant IDO1 Enzyme | 0.011[5] |
| Cell-Based Assay | IDO1 in HeLa Cells | 0.0018[5] |
IDO1 Signaling Pathway
The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its impact on the immune system.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two primary methods for determining the IC50 of this compound are presented: a cell-based assay and a biochemical (enzyme) assay.
Cell-Based Assay for IDO1 Inhibition
This protocol measures the inhibition of IDO1 activity in a cellular environment. Human cervical cancer cells (HeLa) or other suitable cell lines that can be induced to express IDO1 are used.
Materials:
-
HeLa cells (or a similar IDO1-inducible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in assay medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 200 µM L-Tryptophan). Remove the IFN-γ containing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no cells).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement:
-
Add 50 µL of 30% TCA to each well to precipitate proteins.
-
Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 1000 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (negative control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the positive control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biochemical (Enzyme) Assay for IDO1 Inhibition
This protocol directly measures the inhibitory effect of this compound on recombinant human IDO1 enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent
-
384-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing IDO1 assay buffer, 20 mM ascorbic acid, 10 µM methylene blue, and 200 units/mL catalase.
-
Compound Addition: Add 5 µL of serially diluted this compound in assay buffer to the wells of a 384-well plate. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add 5 µL of diluted recombinant IDO1 enzyme to the test and positive control wells. Add 5 µL of assay buffer to the blank wells.
-
Substrate Addition and Incubation: Initiate the reaction by adding 10 µL of 400 µM L-Tryptophan solution to all wells. Incubate at room temperature for 1-2 hours.
-
Reaction Termination and Kynurenine Detection:
-
Stop the reaction by adding 10 µL of 30% TCA.
-
Incubate at 65°C for 15 minutes.
-
Add 100 µL of Ehrlich's reagent and incubate for 10 minutes.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Follow the same data analysis steps as described for the cell-based assay to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the IC50 of this compound.
Caption: General experimental workflow for IC50 determination of this compound.
References
- 1. One moment, please... [elisakits.co.uk]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 4. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Cell-Based Assay for Measuring Ido-IN-9 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[1] IDO1 is an intracellular, heme-containing enzyme that catalyzes the conversion of L-tryptophan to N-formylkynurenine, the first and rate-limiting step in this metabolic pathway.[2] In the context of oncology, IDO1 is a critical mediator of immune escape.[3] Its expression is often upregulated in tumor cells and antigen-presenting cells within the tumor microenvironment, leading to two primary immunosuppressive effects: the depletion of local tryptophan, which is necessary for T-cell proliferation, and the accumulation of kynurenine and its derivatives, which act as immunosuppressive signaling molecules.[3][4] These effects inhibit the activity of effector T cells and promote the function of regulatory T cells (Tregs), thereby helping tumors evade immune destruction.[1][4]
Ido-IN-9 is a potent dual inhibitor of both IDO1 and Tryptophan 2,3-dioxygenase (TDO), a related enzyme with a similar function primarily expressed in the liver.[5] By blocking the degradation of tryptophan, this compound aims to restore immune activity in the tumor microenvironment and suppress tumor growth.[5]
These application notes provide a detailed protocol for a robust cell-based assay to determine the inhibitory activity of this compound on IDO1. The assay relies on the induction of IDO1 expression in a human cancer cell line using interferon-gamma (IFN-γ), followed by the colorimetric quantification of kynurenine produced in the cell culture supernatant.
IDO1 Signaling Pathway and Inhibition
The diagram below illustrates the IDO1 pathway and the mechanism of its inhibition. IFN-γ signaling induces the expression of the IDO1 enzyme. IDO1 then catabolizes L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. This leads to tryptophan depletion and kynurenine accumulation, both of which suppress T-cell function. This compound acts by directly blocking the catalytic activity of IDO1.
Caption: IDO1 pathway and mechanism of this compound inhibition.
Principle of the Assay
This cell-based assay quantifies the potency of this compound by measuring the inhibition of kynurenine production in cells engineered to express IDO1. The most common approach involves using a cell line, such as the human ovarian cancer cell line SK-OV-3, where IDO1 expression is robustly induced by treatment with IFN-γ.[2][6]
The workflow begins with seeding the cells, followed by stimulation with IFN-γ to induce IDO1 expression. The cells are then treated with various concentrations of this compound. The IDO1 enzyme present in the cells consumes L-tryptophan from the medium and converts it into N-formylkynurenine, which is rapidly hydrolyzed to kynurenine and secreted into the supernatant.[7] After an incubation period, the supernatant is collected, and the kynurenine concentration is measured. A common and straightforward detection method involves a colorimetric reaction with p-dimethylaminobenzaldehyde (p-DMAB, or Ehrlich's reagent), which specifically reacts with kynurenine to form a yellow product with an absorbance maximum at 480 nm.[7] The inhibitory activity of this compound is determined by the reduction in kynurenine production compared to untreated controls.
Experimental Workflow
The overall experimental procedure is outlined in the diagram below.
Caption: High-level workflow for the cell-based IDO1 inhibition assay.
Materials and Reagents
-
Cell Line: SK-OV-3 (human ovarian adenocarcinoma) or HeLa cells.
-
Cell Culture Medium: McCoy's 5A or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Recombinant Human IFN-γ
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB, Ehrlich's Reagent)
-
Acetic Acid (glacial)
-
L-Kynurenine (for standard curve)
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 480 nm
-
Multichannel pipette
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and IDO1 Induction
-
Cell Seeding: Culture SK-OV-3 cells in standard medium. Trypsinize and resuspend cells to a concentration of 2 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (2 x 10⁴ cells/well) into a 96-well plate.
-
Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
IDO1 Induction: Prepare a working solution of IFN-γ in culture medium at a final concentration of 100 ng/mL. Remove the old medium from the wells and add 100 µL of the IFN-γ-containing medium.
-
Control Wells: Include wells with cells that are not treated with IFN-γ to serve as a negative control for IDO1 activity.[2]
Protocol 2: Treatment with this compound
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: Immediately after adding the IFN-γ medium, add the desired volume (e.g., 10 µL) of each this compound dilution to the appropriate wells. Also, prepare vehicle control wells containing only DMSO.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. This allows for both IDO1 expression and the enzymatic conversion of tryptophan to kynurenine.[8]
Protocol 3: Kynurenine Detection (p-DMAB Method)
-
Standard Curve Preparation: Prepare a 1 mM stock solution of L-kynurenine in culture medium. Create a series of standards (e.g., from 0 to 200 µM) by diluting the stock in fresh culture medium.
-
Supernatant Collection: After incubation, carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes.[7]
-
Protein Precipitation: Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to each 140 µL supernatant sample.[7] Incubate at 50°C for 30 minutes to hydrolyze any remaining N-formylkynurenine to kynurenine and precipitate proteins.[7]
-
Centrifugation: Centrifuge the samples at 2500 rpm for 10 minutes to pellet the precipitated protein.[7]
-
Color Reaction: Transfer 100 µL of the clear supernatant from each sample to a new flat-bottom 96-well plate. Add 100 µL of 2% (w/v) p-DMAB in glacial acetic acid to each well.[7]
-
Incubation: Incubate at room temperature for 10 minutes to allow color development.
-
Measurement: Read the absorbance at 480 nm using a microplate reader.[7]
Protocol 4: Data Analysis and IC₅₀ Calculation
-
Standard Curve: Plot the absorbance values of the kynurenine standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Kynurenine Concentration: Use the standard curve equation to convert the absorbance values of the experimental samples into kynurenine concentrations (µM).
-
Normalize Data: Express the kynurenine concentration in each this compound-treated well as a percentage of the vehicle control (0% inhibition). The formula is: % Activity = (Kyn_sample / Kyn_vehicle_control) * 100 % Inhibition = 100 - % Activity
-
Dose-Response Curve: Plot the % Inhibition against the logarithm of the this compound concentration.
-
IC₅₀ Determination: Use a non-linear regression model (four-parameter logistic curve) to fit the dose-response curve and determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of kynurenine production.[2]
Data Presentation and Interpretation
Quantitative data for this compound and reference compounds should be summarized for clear comparison. The IC₅₀ value is a key metric for inhibitor potency.[9]
| Compound | Target(s) | Reported IC₅₀ (Cell-Free) | Expected IC₅₀ (SK-OV-3 Cell-Based) |
| This compound | IDO1, TDO | < 1 µM[5] | To be determined by this assay |
| Epacadostat | IDO1 | ~70 nM | ~15 nM[2] |
| BMS-986205 | IDO1 | ~10 nM | ~10 nM[2] |
The relationship between inhibitor concentration, IDO1 activity, and the resulting dose-response curve used to calculate the IC₅₀ is shown below.
Caption: Logical flow from experimental data to IC50 determination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low kynurenine signal in positive controls | Insufficient IDO1 induction | Verify IFN-γ activity and concentration. Increase induction time. |
| Low cell viability/number | Ensure proper cell seeding density and check cell health. | |
| Depleted tryptophan in medium | Supplement medium with additional L-tryptophan (e.g., to 100 µg/mL).[8] | |
| High background in non-induced cells | Basal IDO1 expression | This can occur in some cell lines like SK-OV-3. Ensure the signal from induced cells is significantly higher.[2] |
| Assay interference | Check if medium components react with p-DMAB. Run a "medium only" blank. | |
| Poor dose-response curve fit | Incorrect compound dilutions | Prepare fresh serial dilutions and verify concentrations. |
| Compound cytotoxicity | Perform a separate cell viability assay (e.g., MTT, CellTiter-Glo) in parallel to identify toxic concentrations.[2] | |
| Insoluble compound | Ensure this compound remains dissolved in the medium. Check for precipitation. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use careful pipetting techniques. |
| Edge effects in 96-well plate | Avoid using the outermost wells of the plate, or fill them with sterile PBS. |
References
- 1. mdpi.com [mdpi.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Ido-IN-9 Administration in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion.[1][2] By catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive microenvironment.[3] This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its derivatives, which actively suppress effector T cells and promote the generation of regulatory T cells (Tregs).[1][4]
Ido-IN-9 is a potent small molecule inhibitor that targets both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme capable of tryptophan catabolism. The dual inhibition of both IDO1 and TDO is a promising strategy in cancer immunotherapy, as it may overcome potential compensatory mechanisms mediated by TDO when only IDO1 is blocked.[5][6] These application notes provide a comprehensive overview of the administration of this compound in syngeneic mouse models, a critical preclinical platform for evaluating immuno-oncology agents in the context of a fully competent immune system.[7][8][9]
Mechanism of Action: The IDO1 Signaling Pathway
IDO1 is an intracellular enzyme that, upon activation, initiates the catabolism of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The resulting tryptophan depletion and kynurenine accumulation in the tumor microenvironment lead to the suppression of anti-tumor immune responses.
Caption: IDO1/TDO signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific syngeneic models and experimental goals.
Syngeneic Mouse Model Selection
The choice of a syngeneic mouse model is critical and should be based on the tumor type of interest and the expression of IDO1. Commonly used models in immuno-oncology studies include:
-
CT26 (Colon Carcinoma) in BALB/c mice
-
MC38 (Colon Adenocarcinoma) in C57BL/6 mice
-
B16-F10 (Melanoma) in C57BL/6 mice
-
4T1 (Breast Cancer) in BALB/c mice
-
Lewis Lung Carcinoma (LLC) in C57BL/6 mice
Tumor Cell Implantation
-
Cell Culture: Culture tumor cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.
-
Cell Preparation: Harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Implantation: Subcutaneously inject the cell suspension into the flank of the mice. Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
This compound Formulation and Administration
-
Formulation: As specific formulation details for this compound are not publicly available, a general approach for similar small molecule inhibitors can be adopted. A common vehicle for oral administration is 0.5% methylcellulose in sterile water. The compound should be formulated as a homogenous suspension.
-
Dosage and Schedule: Based on studies with other dual IDO1/TDO inhibitors like AT-0174, a starting dose of 170 mg/kg administered orally (P.O.) once daily can be considered.[10] However, dose-response studies are highly recommended to determine the optimal dose for this compound.
-
Administration: Administer the formulated this compound solution or suspension to the mice via oral gavage.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in a syngeneic mouse model is as follows:
Caption: A standard experimental workflow for in vivo efficacy studies.
Endpoint Analysis
Upon reaching the experimental endpoint (e.g., pre-defined tumor volume, study duration), collect tumors, spleens, and blood for various analyses:
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition (TGI) compared to the vehicle-treated control group.
-
Immunophenotyping: Prepare single-cell suspensions from tumors and spleens and perform flow cytometry to analyze immune cell populations, including:
-
CD8+ Cytotoxic T Lymphocytes
-
CD4+ Helper T Cells
-
Regulatory T Cells (Tregs) (CD4+FoxP3+)
-
Myeloid-Derived Suppressor Cells (MDSCs)
-
Natural Killer (NK) Cells
-
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, IL-6, TNF-α) in the plasma or tumor homogenates using ELISA or multiplex assays.
-
Pharmacodynamic (PD) Marker Analysis: Measure tryptophan and kynurenine levels in plasma and tumor tissue using LC-MS/MS to confirm target engagement.
Data Presentation
The following tables provide a template for summarizing quantitative data from this compound efficacy studies. The data presented are hypothetical and for illustrative purposes.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model
| Treatment Group | Number of Mice | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | 10 | 1500 ± 150 | - |
| This compound (170 mg/kg, P.O., QD) | 10 | 750 ± 100 | 50 |
Table 2: Effect of this compound on Immune Cell Infiltration in the Tumor Microenvironment
| Treatment Group | % CD8+ of CD45+ Cells ± SEM | % Treg of CD4+ Cells ± SEM |
| Vehicle | 15 ± 2.5 | 25 ± 3.0 |
| This compound (170 mg/kg, P.O., QD) | 30 ± 3.5 | 10 ± 2.0 |
Table 3: Pharmacodynamic Effects of this compound on Tryptophan Metabolism
| Treatment Group | Plasma Kynurenine (µM) ± SEM | Plasma Tryptophan (µM) ± SEM | Kyn/Trp Ratio |
| Vehicle | 5.0 ± 0.8 | 50 ± 5.0 | 0.1 |
| This compound (170 mg/kg, P.O., QD) | 1.5 ± 0.3 | 75 ± 6.0 | 0.02 |
Conclusion
The administration of the dual IDO1/TDO inhibitor this compound in syngeneic mouse models represents a robust approach to preclinically evaluate its anti-tumor efficacy and immunomodulatory effects. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in designing and executing well-controlled experiments. Careful selection of the appropriate syngeneic model, optimization of the dosing regimen, and comprehensive endpoint analyses are crucial for obtaining reliable and translatable results in the development of novel cancer immunotherapies.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. td2inc.com [td2inc.com]
- 8. criver.com [criver.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Dual IDO1/TDO Inhibitor, Ido-IN-9, in Humanized Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) and the related enzyme Tryptophan 2,3-dioxygenase (TDO) are critical regulators of immune tolerance.[1] By catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine, they create an immunosuppressive tumor microenvironment (TME).[2][3] This environment is characterized by the depletion of tryptophan, which arrests T-cell proliferation, and the accumulation of kynurenine, which promotes the development of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][4] Overexpression of IDO1 is a common immune-escape mechanism in various cancers and is often associated with poor prognosis.[5]
Ido-IN-9 is a potent dual inhibitor of both IDO1 and TDO, designed to block tryptophan catabolism, thereby restoring anti-tumor immune activity within the TME.[6] To evaluate the in vivo efficacy of such compounds, humanized mouse models are indispensable. These models, which involve engrafting human immune cells into immunodeficient mice, provide a platform to study the interaction between a human immune system and human tumors.[7][8] This document provides a detailed overview of the IDO1/TDO signaling pathway and a comprehensive protocol for testing this compound in a humanized mouse model.
The IDO1/TDO Signaling Pathway in Cancer
IDO1 and TDO are induced in tumor cells, stromal cells, and antigen-presenting cells (APCs) within the TME, often in response to pro-inflammatory cytokines like IFN-γ.[4] The enzymatic activity of IDO1/TDO initiates a cascade that suppresses effector T-cell function while activating immunosuppressive cells like Tregs and MDSCs.[9] This dual mechanism allows tumor cells to evade immune surveillance.[3] this compound targets this pathway by inhibiting the enzymatic conversion of tryptophan, aiming to reverse this immunosuppressive state.
Application Notes
Compound Specifications
This compound is a small molecule inhibitor targeting the enzymatic activity of both IDO1 and TDO. Its primary application is to reverse the immunosuppressive effects mediated by the kynurenine pathway, thereby enhancing anti-tumor immunity. It is particularly relevant for combination therapies with other immuno-oncology agents, such as checkpoint inhibitors.
| Parameter | Value | Reference |
| Target(s) | Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO) | [6] |
| Mechanism | Dual Enzymatic Inhibitor | [6] |
| IC₅₀ | < 1 µM for both IDO1 and TDO | [6] |
| Formulation | For in vivo use, requires solubility and stability testing in appropriate vehicles (e.g., 0.5% methylcellulose) | N/A |
| Storage | Store stock solutions at -80°C for up to 6 months | [6] |
Preclinical Evaluation in Humanized Mouse Models
Humanized mouse models, such as the huCD34+ model (engrafted with human CD34+ hematopoietic stem cells), are ideal for long-term studies evaluating immunomodulatory agents.[10] These models develop a multi-lineage human immune system, allowing for the assessment of therapeutic effects on human immune cells within the context of a growing human tumor (either a cell-line derived xenograft, CDX, or a patient-derived xenograft, PDX).[7]
Example: Summarizing In Vivo Efficacy Data
The following table provides a template for summarizing key efficacy endpoints from a study using this compound in a humanized mouse model. Data presented are hypothetical and for illustrative purposes only.
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | Change in CD8+/Treg Ratio (Tumor) |
| Vehicle | 10 | 1250 ± 150 | - | 1.0 (Baseline) |
| This compound (50 mg/kg) | 10 | 875 ± 110 | 30% | 2.5 |
| Anti-PD-1 | 10 | 812 ± 125 | 35% | 3.0 |
| This compound + Anti-PD-1 | 10 | 437 ± 95 | 65% | 7.5 |
Experimental Workflow and Protocol
The overall workflow involves the generation of humanized mice, implantation of a human tumor, treatment with this compound, and subsequent endpoint analysis to determine efficacy and mechanism of action.
Detailed Experimental Protocol
Objective: To assess the anti-tumor efficacy and immunomodulatory effects of this compound alone and in combination with an anti-PD-1 antibody in a humanized mouse PDX model.
4.1. Materials
-
Mice: Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or "NOG" mice), 6-8 weeks old.
-
Human Cells: Cryopreserved human CD34+ hematopoietic stem cells (HSCs) from a qualified donor.
-
Tumor Model: Patient-Derived Xenograft (PDX) from a relevant cancer type (e.g., melanoma, lung cancer), cryopreserved fragments.
-
Test Article: this compound powder.
-
Combination Agent: Anti-human PD-1 antibody (e.g., Pembrolizumab).
-
Vehicles: Sterile 0.5% (w/v) methylcellulose in water (for this compound), sterile PBS (for anti-PD-1).
-
Reagents: Matrigel, anesthesia, flow cytometry antibodies (anti-human CD45, CD3, CD4, CD8, FoxP3, etc.), reagents for ELISA or LC-MS/MS.
4.2. Procedure
Step 1: Generation of huCD34+ Humanized Mice
-
Sublethally irradiate NOG mice (2.0-2.5 Gy) to ablate murine hematopoietic cells.
-
Within 24 hours of irradiation, inject ~1x10⁵ human CD34+ HSCs intravenously (IV) into each mouse.
-
House the mice for 12-16 weeks to allow for the development and maturation of a human immune system.
-
At 12 weeks post-engraftment, confirm human immune cell reconstitution by analyzing peripheral blood via flow cytometry for the presence of human CD45+ cells. A chimerism level >25% is generally considered successful.
Step 2: Tumor Implantation
-
Once humanization is confirmed, thaw a cryopreserved PDX tumor fragment.
-
Under anesthesia, subcutaneously implant a small tumor fragment (~2-3 mm³) mixed with Matrigel into the right flank of each humanized mouse.
-
Monitor the mice for tumor growth using digital calipers.
Step 3: Randomization and Treatment
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) with similar mean tumor volumes.
-
Prepare this compound fresh daily by suspending the powder in 0.5% methylcellulose to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose at 10 mL/kg).
-
Administer treatments according to the schedule below for 21-28 days:
-
Group 1 (Vehicle): 0.5% methylcellulose, orally (PO), once daily (QD) + PBS, intraperitoneally (IP), twice weekly.
-
Group 2 (this compound): this compound (50 mg/kg), PO, QD + PBS, IP, twice weekly.
-
Group 3 (Anti-PD-1): 0.5% methylcellulose, PO, QD + Anti-PD-1 (10 mg/kg), IP, twice weekly.
-
Group 4 (Combination): this compound (50 mg/kg), PO, QD + Anti-PD-1 (10 mg/kg), IP, twice weekly.
-
Step 4: In-Life Monitoring
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Record body weight at each measurement to monitor toxicity.
-
Observe mice for any adverse clinical signs.
Step 5: Endpoint Data Collection and Analysis
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Collect terminal blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C for biomarker analysis.
-
Excise tumors, measure their final weight, and divide them for different analyses:
-
Flow Cytometry: Digest a portion of the tumor into a single-cell suspension. Stain with a panel of fluorescently-labeled antibodies to quantify immune cell populations (e.g., human CD8+ T cells, CD4+ T helper cells, FoxP3+ Tregs).
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin for later analysis of protein expression (e.g., IDO1, CD8).
-
-
Harvest spleens and process them into single-cell suspensions for flow cytometric analysis of systemic immune cell populations.
4.3. Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group relative to the vehicle control.
-
Pharmacodynamic Biomarkers: Measure the kynurenine-to-tryptophan (Kyn/Trp) ratio in plasma samples using LC-MS/MS to confirm target engagement by this compound. A significant reduction in this ratio indicates successful inhibition of IDO1/TDO.
-
Immune Cell Profiling: Analyze flow cytometry data to determine changes in the frequency and ratio of key immune cell populations (e.g., CD8+/Treg ratio) within the tumor and periphery.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of differences between treatment groups.
Conclusion
The use of this compound in well-characterized humanized mouse tumor models provides a robust preclinical platform to validate its efficacy and mechanism of action. This approach allows for the assessment of the compound's ability to modulate the human immune system to fight cancer, yielding critical data to support its clinical development, particularly in combination with other immunotherapies.
References
- 1. d-nb.info [d-nb.info]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Humanized Mouse Models for Immuno-Oncology Research: A Review and Implications in Lung Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
Application Notes and Protocols: Ido-IN-9 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ido-IN-9 is a potent small molecule inhibitor of both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO). These enzymes are critical regulators of immune responses through their role in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1 and TDO, this compound blocks the conversion of tryptophan to kynurenine, thereby reversing tumor-mediated immunosuppression and enhancing anti-tumor immunity. These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vivo studies, and an overview of its mechanism of action.
Mechanism of Action: The Kynurenine Pathway
This compound exerts its therapeutic effect by targeting the initial and rate-limiting step of the kynurenine pathway. In the tumor microenvironment, cancer cells and some immune cells upregulate IDO1 and/or TDO, leading to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine. This has two main immunosuppressive effects: tryptophan starvation arrests T-cell proliferation, and kynurenine actively promotes the generation of regulatory T cells (Tregs) while inducing apoptosis in effector T cells. This compound, by dually inhibiting IDO1 and TDO, restores local tryptophan levels and reduces kynurenine production, thus alleviating immunosuppression and promoting a more effective anti-tumor immune response.
Application Notes and Protocols for Assessing Ido-IN-9 Efficacy in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a crucial role in tumor immune evasion.[1][2] Inhibition of IDO1 is a promising strategy in cancer immunotherapy, particularly in combination with other treatments like checkpoint inhibitors, to restore anti-tumor immune responses.[1]
Ido-IN-9 is a novel inhibitor targeting the IDO1 pathway. These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound, particularly in combination therapy settings. The following protocols are generalized for a potent and selective IDO1 inhibitor and should be adapted based on the specific biochemical and pharmacokinetic properties of this compound.
I. In Vitro Efficacy Assessment
Biochemical Assay: Direct Inhibition of IDO1 Enzyme Activity
This assay determines the direct inhibitory effect of this compound on recombinant human IDO1 enzyme activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.[3]
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant IDO1 enzyme to all wells except the blank.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate for 30-60 minutes at 37°C.[3]
-
Stop the reaction by adding TCA.[3]
-
Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.[4]
-
Centrifuge the plate to pellet precipitated protein.
-
Measure the kynurenine concentration in the supernatant using HPLC or a colorimetric method.
-
Data Presentation:
| This compound Concentration (nM) | Kynurenine Concentration (µM) | % Inhibition |
| 0 (Vehicle) | 0 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 |
The IC50 value (the concentration of this compound that inhibits 50% of IDO1 activity) should be calculated from the dose-response curve.
Cell-Based Assay: Inhibition of IDO1 Activity in Cancer Cells
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context. Human ovarian cancer cell line SKOV-3 or cervical cancer cell line HeLa, which can be induced to express IDO1 by interferon-gamma (IFN-γ), are commonly used.[3][5]
Protocol:
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment and Kynurenine Measurement:
-
After IFN-γ induction, replace the medium with fresh medium containing varying concentrations of this compound and a fixed concentration of L-Tryptophan.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant as described in the biochemical assay.
-
Data Presentation:
| Treatment | This compound Concentration (nM) | Kynurenine Concentration (µM) | % Inhibition |
| Vehicle Control (- IFN-γ) | 0 | N/A | |
| Vehicle Control (+ IFN-γ) | 0 | 0 | |
| This compound (+ IFN-γ) | 10 | ||
| This compound (+ IFN-γ) | 100 | ||
| This compound (+ IFN-γ) | 1000 |
T-Cell Co-culture Assay: Reversal of IDO1-Mediated T-Cell Suppression
This assay evaluates the functional consequence of IDO1 inhibition by measuring the restoration of T-cell activation and proliferation in the presence of IDO1-expressing cancer cells.[5][6]
Protocol:
-
Co-culture Setup:
-
Seed IDO1-inducible cancer cells (e.g., SKOV-3) in a 96-well plate and induce IDO1 expression with IFN-γ as described above.
-
After induction, add human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) to the cancer cells.[5]
-
Add a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).
-
Add varying concentrations of this compound or the combination therapy agent (e.g., an anti-PD-1 antibody).
-
-
Assessment of T-Cell Activation:
-
Incubate the co-culture for 48-72 hours.
-
Measure T-cell proliferation using a standard method (e.g., BrdU incorporation or CFSE dilution).
-
Measure cytokine production (e.g., IL-2, IFN-γ) in the supernatant by ELISA.[7]
-
Data Presentation:
| Treatment Group | T-Cell Proliferation (OD/Counts) | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |
| T-cells alone | |||
| T-cells + Cancer Cells | |||
| T-cells + Cancer Cells + this compound | |||
| T-cells + Cancer Cells + Combination Agent | |||
| T-cells + Cancer Cells + this compound + Combination Agent |
II. In Vivo Efficacy Assessment
Syngeneic Mouse Tumor Models
Syngeneic mouse models, where tumor cells are implanted into immunocompetent mice of the same genetic background, are essential for evaluating immunotherapies.
Recommended Models:
-
B16F10 Melanoma: A well-established, aggressive melanoma model in C57BL/6 mice.
-
CT26 Colon Carcinoma: A colon adenocarcinoma model in BALB/c mice.
-
Lewis Lung Carcinoma (LLC): A lung cancer model in C57BL/6 mice.
Protocol:
-
Tumor Implantation:
-
Inject a defined number of tumor cells (e.g., 1 x 10^6) subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Combination agent alone (e.g., anti-PD-1 antibody)
-
This compound + Combination agent
-
-
Administer this compound and the combination agent according to their predetermined optimal dosing and schedule (e.g., oral gavage for this compound, intraperitoneal injection for antibodies).
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Monitor tumor volume over time. The primary endpoint is often the delay in tumor growth or tumor regression.
-
Survival: Monitor the survival of the mice.
-
Pharmacodynamic (PD) Markers: Collect blood and tumor tissue at specified time points to measure:
-
Kynurenine and tryptophan levels (Kyn/Trp ratio) in plasma and tumor homogenates by LC-MS/MS.[8]
-
Immune cell infiltration into the tumor (e.g., CD8+ T cells, regulatory T cells) by flow cytometry or immunohistochemistry.
-
-
Data Presentation:
Tumor Growth Inhibition:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % TGI |
| Vehicle Control | 0 | |
| This compound | ||
| Combination Agent | ||
| This compound + Combination Agent |
Pharmacodynamic Analysis:
| Treatment Group | Plasma Kyn/Trp Ratio | Tumor CD8+ T-cell Infiltration (% of CD45+ cells) |
| Vehicle Control | ||
| This compound | ||
| Combination Agent | ||
| This compound + Combination Agent |
III. Visualizations
IDO1 Signaling Pathway
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vitro Assessment
Caption: Workflow for the in vitro assessment of this compound efficacy.
Experimental Workflow for In Vivo Assessment
Caption: Workflow for the in vivo assessment of this compound in combination therapy.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Ido-IN-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1][2][3] Upregulation of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, resulting in the suppression of effector T cell and natural killer (NK) cell functions, and the activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1] This creates an immunosuppressive milieu that allows tumors to evade immune destruction.[4]
Ido-IN-9 is a potent and selective inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound aims to restore anti-tumor immunity by reversing the immunosuppressive effects of tryptophan catabolism. Flow cytometry is an indispensable tool for elucidating the cellular and immunological effects of this compound treatment. This document provides detailed protocols and application notes for the flow cytometric analysis of various immune cell populations in response to this compound therapy.
Mechanism of Action of IDO1 and this compound
The IDO1 pathway is a key mechanism of acquired immune resistance.[4] Inflammatory stimuli, particularly interferon-gamma (IFN-γ) released by activated T cells, strongly induce IDO1 expression in antigen-presenting cells (APCs) like dendritic cells (DCs) and in tumor cells.[1][5]
This compound, by inhibiting IDO1, is expected to increase tryptophan levels and decrease kynurenine levels in the local tumor microenvironment. This should lead to:
-
Enhanced proliferation and effector function of CD8+ and CD4+ T cells.
-
Reduced differentiation and suppressive activity of Tregs.
-
Decreased recruitment and function of MDSCs.
-
Improved maturation and antigen-presenting capacity of DCs.[6][7]
Experimental Protocols
Protocol 1: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the preparation of a single-cell suspension from tumor tissue and subsequent multi-color flow cytometry analysis to quantify and characterize TIL populations.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
DNase I
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fc Block (e.g., anti-CD16/32)
-
Fluorescently conjugated antibodies (see Table 2 for panel suggestions)
-
Live/Dead fixable dye
-
Flow cytometry staining buffer (PBS with 2% FBS, 0.05% sodium azide)
-
Fixation/Permeabilization Buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Tissue Digestion:
-
Mince fresh tumor tissue into small pieces (1-2 mm³) in a sterile petri dish containing RPMI-1640.
-
Transfer the minced tissue to a digestion buffer containing RPMI-1640, 10% FBS, Collagenase IV (1 mg/mL), and DNase I (100 U/mL).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Cell Isolation:
-
Filter the digested tissue through a 70 µm cell strainer to remove large debris.
-
Wash the single-cell suspension with RPMI-1640 and centrifuge.
-
Resuspend the cell pellet and layer over Ficoll-Paque PLUS for lymphocyte enrichment via density gradient centrifugation.
-
Collect the lymphocyte layer and wash with PBS.
-
-
Staining:
-
Resuspend up to 1x10^6 cells in flow cytometry staining buffer.
-
Stain with a Live/Dead fixable dye according to the manufacturer's instructions.
-
Block Fc receptors with Fc Block for 10-15 minutes on ice.[8]
-
Add the surface antibody cocktail (see Table 2) and incubate for 30 minutes at 4°C in the dark.[8]
-
Wash the cells twice with staining buffer.
-
-
Intracellular Staining (for FoxP3 and Ki67):
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
-
Add the intracellular antibody cocktail (e.g., anti-FoxP3, anti-Ki67) and incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in staining buffer.
-
Acquire data on a properly calibrated flow cytometer. Collect a sufficient number of events for robust statistical analysis.
-
Protocol 2: Analysis of Dendritic Cells and Myeloid-Derived Suppressor Cells
This protocol focuses on the characterization of key myeloid cell populations in the tumor microenvironment or spleen.
Materials:
-
Single-cell suspension from tumor or spleen (prepared as in Protocol 1, steps 1-2, omitting Ficoll for total myeloid analysis).
-
Fc Block.
-
Fluorescently conjugated antibodies (see Table 3 for panel suggestions).
-
Live/Dead fixable dye.
-
Flow cytometry staining buffer.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Start with a single-cell suspension from the tissue of interest. For spleens, mechanical dissociation followed by red blood cell lysis is typically sufficient.
-
-
Staining:
-
Stain with a Live/Dead fixable dye.
-
Block Fc receptors with Fc Block.
-
Add the myeloid surface antibody cocktail (see Table 3) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in staining buffer.
-
Acquire data on a flow cytometer.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a preclinical mouse study evaluating this compound.
Table 1: Summary of Immune Cell Populations in Tumors
| Treatment Group | % CD8+ of CD3+ TILs | % CD4+ FoxP3+ (Tregs) of CD4+ TILs | CD8+/Treg Ratio | % Proliferating (Ki67+) CD8+ TILs |
| Vehicle Control | 25.4 ± 3.1 | 30.2 ± 4.5 | 0.84 | 15.7 ± 2.9 |
| This compound (50 mg/kg) | 45.8 ± 5.2 | 15.1 ± 2.8 | 3.03 | 35.2 ± 4.1 |
Table 2: Suggested Antibody Panel for T Cell Analysis
| Target | Fluorochrome | Clone (Mouse) | Purpose |
| Live/Dead | e.g., Zombie Violet | - | Viability |
| CD45 | BUV395 | 30-F11 | Leukocyte gate |
| CD3 | APC-Cy7 | 17A2 | T cell identification |
| CD4 | BUV496 | GK1.5 | Helper T cell identification |
| CD8a | PerCP-Cy5.5 | 53-6.7 | Cytotoxic T cell identification |
| FoxP3 | PE | FJK-16s | Treg identification |
| Ki67 | FITC | 11F6 | Proliferation marker |
| PD-1 | PE-Cy7 | 29F.1A12 | Exhaustion marker |
Table 3: Suggested Antibody Panel for Myeloid Cell Analysis
| Target | Fluorochrome | Clone (Mouse) | Purpose |
| Live/Dead | e.g., Zombie Violet | - | Viability |
| CD45 | BUV395 | 30-F11 | Leukocyte gate |
| CD11b | APC | M1/70 | Myeloid lineage marker |
| Ly6G | PE-Cy7 | 1A8 | Granulocytic-MDSC marker |
| Ly6C | PerCP-Cy5.5 | HK1.4 | Monocytic-MDSC marker |
| CD11c | FITC | N418 | Dendritic cell marker |
| MHC-II | PE | M5/114.15.2 | DC maturation/antigen presentation |
| CD86 | BUV496 | GL1 | DC co-stimulation/maturation |
Table 4: Summary of Myeloid Cell Populations in Tumors
| Treatment Group | % Monocytic MDSCs (CD11b+Ly6G-Ly6C hi) | % Granulocytic MDSCs (CD11b+Ly6G+Ly6C lo) | % Mature DCs (CD11c+MHC-II hi CD86+) |
| Vehicle Control | 18.5 ± 2.9 | 42.1 ± 5.8 | 5.3 ± 1.1 |
| This compound (50 mg/kg) | 9.2 ± 1.8 | 25.7 ± 4.3 | 15.8 ± 2.5 |
Expected Outcomes and Interpretation
Treatment with this compound is anticipated to re-invigorate the anti-tumor immune response. Flow cytometry analysis should reflect this shift from an immunosuppressive to an immunopermissive microenvironment.
-
T Cell Compartment: An increase in the frequency and proliferation (Ki67+) of CD8+ cytotoxic T lymphocytes is expected.[9] A concurrent decrease in the percentage of suppressive CD4+FoxP3+ Tregs should lead to a significantly higher CD8+/Treg ratio, which is often correlated with a positive anti-tumor response.[9] A reduction in exhaustion markers like PD-1 on T cells may also be observed.
-
Myeloid Compartment: A reduction in both monocytic and granulocytic MDSC populations is anticipated.[1] Furthermore, an increase in the frequency of mature, antigen-presenting dendritic cells (characterized by high expression of MHC-II and co-stimulatory molecules like CD86) would indicate an enhanced capacity for T cell priming and activation.[9][10]
These detailed flow cytometry protocols and analyses will provide critical insights into the pharmacodynamic effects of this compound, supporting its development as a novel cancer immunotherapy.
References
- 1. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. amsbio.com [amsbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. spandidos-publications.com [spandidos-publications.com]
Application Note & Protocol: Measuring Plasma Kynurenine Levels Following Ido-IN-9 Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kynurenine pathway is the primary route for tryptophan (Trp) degradation in the body. The initial and rate-limiting step of this pathway is catalyzed by two key enzymes: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][2] The product of this reaction, kynurenine (Kyn), and its downstream metabolites are implicated in immune suppression, particularly within the tumor microenvironment, by inhibiting T-cell function.[2][3][4] Consequently, inhibiting IDO1 and TDO is a significant therapeutic strategy in immuno-oncology.
Ido-IN-9 is a potent, dual inhibitor of both IDO1 and TDO.[5] By blocking these enzymes, this compound is designed to prevent the degradation of tryptophan into kynurenine, thereby restoring immune activity and suppressing tumor growth.[5] Accurate measurement of plasma kynurenine and tryptophan levels is crucial for evaluating the pharmacodynamic (PD) effect of this compound. The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as a proxy for IDO1/TDO enzyme activity.[6][7] This document provides a detailed protocol for the quantification of kynurenine and tryptophan in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[8]
Signaling Pathway: Tryptophan Catabolism and IDO/TDO Inhibition
The diagram below illustrates the initial step of the kynurenine pathway. Tryptophan is converted into N-formylkynurenine by IDO1 and TDO, which is then rapidly converted to kynurenine.[2] This process leads to tryptophan depletion and kynurenine accumulation, both of which contribute to an immunosuppressive environment. This compound acts by blocking both IDO1 and TDO, thus increasing tryptophan levels and decreasing kynurenine levels, which helps to restore T-cell mediated anti-tumor immunity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Stable Ido-IN-9 Working Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of working solutions for the indoleamine-2,3-dioxygenase (IDO1) inhibitor, Ido-IN-9. Adherence to these guidelines is critical for ensuring the stability, activity, and reproducibility of experimental results.
Introduction and Background
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, IDO1 expression by tumor cells or antigen-presenting cells within the tumor microenvironment is a key mechanism of immune evasion.[3][4]
The enzymatic activity of IDO1 has two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to cell cycle arrest and anergy.[5][6]
-
Kynurenine Accumulation: The production of tryptophan metabolites, primarily kynurenine, promotes the differentiation and activity of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.[3][5]
This compound is a potent small-molecule inhibitor of IDO1's enzymatic activity.[7] By blocking the conversion of tryptophan to kynurenine, this compound can help restore T-cell function and enhance anti-tumor immunity.[8] Accurate preparation of stable this compound solutions is paramount for obtaining reliable data in both in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key properties and storage recommendations for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Target | Indoleamine-2,3-dioxygenase (IDO1) | [7] |
| IC₅₀ (Kinase Assay) | 0.011 µM (11 nM) | [7] |
| IC₅₀ (HeLa Cell Assay) | 0.0018 µM (1.8 nM) | [7] |
| Solubility | Soluble in DMSO; Insoluble in water. | [9][10] |
| Molecular Weight | Varies. Refer to the Certificate of Analysis (CoA) from your supplier. | N/A |
| CAS Number | Varies. Refer to the Certificate of Analysis (CoA) from your supplier. | N/A |
Table 2: Storage and Stability Recommendations
| Format | Storage Temperature | Shelf Life | Notes |
|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| DMSO Stock Solution | -80°C | 6 - 12 months | Aliquot to avoid repeated freeze-thaw cycles.[8][9] |
| DMSO Stock Solution | -20°C | 1 month | For short-term storage only.[8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution in Dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
High-purity, anhydrous/fresh DMSO (Dimethyl sulfoxide)[9][11]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Pre-calculation: Before opening the vial, calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is: Volume (L) = [Mass of Compound (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L) Always use the specific molecular weight provided on the product's Certificate of Analysis.
-
Weighing: Carefully weigh the desired amount of this compound powder. Perform this in a controlled environment to avoid contamination and inhalation.
-
Dissolution: Add the calculated volume of fresh DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly for several minutes until the powder is completely dissolved. A brief, gentle warming (to 37°C) or sonication can aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile cryovials.[8][9] The volume of each aliquot should be suitable for a single experiment.
-
Storage: Store the aliquots at -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile polypropylene tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Keep it tightly capped.
-
Serial Dilution: Perform serial dilutions to reach the final desired experimental concentration. It is not recommended to perform a single large dilution, as this can cause the compound to precipitate.
-
Example for a 1 µM final concentration:
-
Dilute the 10 mM stock 1:100 in culture medium (e.g., 2 µL stock + 198 µL medium) to create a 100 µM intermediate solution.
-
Dilute this 100 µM solution 1:100 in the final volume of your cell culture plate well (e.g., 1 µL of 100 µM solution into a well with 99 µL of cells/medium).
-
-
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the assay does not exceed a non-toxic level, typically between 0.1% and 0.5%.[6] High concentrations of DMSO can affect cell viability and experimental outcomes.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to a set of cells. This is crucial to distinguish the effects of the inhibitor from the effects of the solvent.
-
Immediate Use: Working solutions in aqueous media are significantly less stable than DMSO stocks. Use the final working solution immediately after preparation.
Troubleshooting
Issues such as compound precipitation or lack of efficacy can often be traced to improper solution preparation or handling.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. Constitutive IDO expression in human cancer is sustained by an autocrine signaling loop involving IL-6, STAT3 and the AHR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to IDO1/TDO2 Dual Inhibitors
Welcome to the technical support center for researchers working with dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experiments and advance your research in cancer immunotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using a dual IDO1/TDO2 inhibitor over a selective IDO1 inhibitor?
A1: The primary rationale is to overcome a key mechanism of adaptive resistance.[1][2] When tumor cells are treated with a selective IDO1 inhibitor, they can compensate by upregulating the TDO2 enzyme to maintain kynurenine (Kyn) production and the associated immunosuppressive tumor microenvironment.[3][4][5][6] Conversely, selective TDO2 inhibition can lead to an increase in IDO1 expression.[6] By simultaneously blocking both enzymes, a dual inhibitor can more effectively shut down the tryptophan-kynurenine pathway, reduce Kyn levels, and enhance anti-tumor immune responses.[1][3][7]
Q2: My dual IDO1/TDO2 inhibitor shows limited efficacy as a monotherapy in my in vivo model. Is this expected?
A2: Yes, this is a common observation. While dual inhibitors are potent in reducing Kyn production, tumors often employ multiple mechanisms to evade immune surveillance.[8] The efficacy of dual IDO1/TDO2 inhibitors is often significantly enhanced when used in combination with other anti-cancer therapies. For example, profound synergistic effects have been reported with:
-
Immune checkpoint inhibitors (e.g., anti-PD-1 antibodies)[3][4]
-
Chemotherapy (e.g., temozolomide in glioblastoma models)[9][10][11]
Phase I clinical trials of the dual inhibitor M4112 as a monotherapy showed it was well-tolerated, but no objective responses were observed, further suggesting that combination strategies are likely necessary for significant anti-tumor activity.[8][12]
Q3: What are the key downstream effects I should measure to confirm the activity of my dual inhibitor?
A3: The primary downstream effect is the modulation of the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. Key readouts include:
-
Metabolite Levels: A significant decrease in the kynurenine/tryptophan (Kyn/Trp) ratio is the most direct biomarker of enzyme inhibition.[12][13][14]
-
Immune Cell Infiltration: An increase in effector immune cells such as CD8+ T cells and Natural Killer (NK) cells within the tumor.[3][4]
-
Reduction of Suppressive Cells: A decrease in immunosuppressive cell populations, specifically regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][4][15]
-
Reversal of T-cell anergy: Restoration of T-cell proliferation and function. The tryptophan-kynurenine pathway is known to cause T-cell cycle arrest and apoptosis.[16]
Q4: Which cancer models are most relevant for studying IDO1/TDO2 inhibition?
A4: IDO1 and TDO2 are expressed in a wide range of malignancies, but their expression is not always overlapping.[8] TDO2 is notably overexpressed in glioblastoma, breast cancer, lung cancer, and hepatocellular carcinoma.[8][9] Therefore, models of these cancers are highly relevant. Studies have shown particular success in models of platinum-resistant non-small cell lung cancer (NSCLC) and glioblastoma.[3][4][9][10] It is crucial to select a model where you have confirmed the expression of at least one, and preferably both, enzymes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no reduction in Kynurenine (Kyn) levels in vitro. | 1. Low or absent IDO1/TDO2 expression in the cell line. 2. Insufficient induction of IDO1 expression. 3. Incorrect inhibitor concentration or instability. | 1. Verify Enzyme Expression: Use qPCR or Western blot to confirm IDO1 and TDO2 expression in your cell line. Note that TDO2 expression is often high in glioblastoma and liver cancer lines, while IDO1 is inducible in many others.[8] 2. Induce IDO1: IDO1 expression is strongly induced by Interferon-gamma (IFN-γ).[17] Pre-treat cells with IFN-γ (e.g., 50 ng/mL for 24 hours) before adding the inhibitor.[17] 3. Dose-Response Curve: Perform a dose-response experiment to determine the optimal IC50 of your inhibitor in your specific cell model. Ensure the inhibitor is properly dissolved and stored. |
| No significant tumor growth inhibition in vivo despite confirmed Kyn/Trp ratio reduction. | 1. Dominant alternative immune escape pathways. 2. Insufficient immune cell infiltration in the tumor model. 3. Pharmacokinetic/pharmacodynamic (PK/PD) issues. | 1. Implement Combination Therapy: Combine the dual inhibitor with an immune checkpoint inhibitor like anti-PD-1 to block parallel immunosuppressive signals.[3][4] 2. Characterize the TME: Use flow cytometry or immunohistochemistry to assess the baseline immune infiltrate of your tumor model. If it is a "cold" tumor (lacking T-cells), IDO1/TDO2 inhibition alone may be insufficient. 3. Assess PK/PD: Measure the Kyn/Trp ratio in plasma and tumor tissue at different time points after inhibitor administration to ensure adequate target engagement over time.[8][18] |
| High variability in Kyn/Trp ratio measurements between samples. | 1. Inconsistent sample handling and processing. 2. Issues with the analytical method (ELISA, HPLC, or LC/MS/MS). 3. Dietary variations in animal studies. | 1. Standardize Protocols: Ensure consistent timing of sample collection and processing. For plasma, centrifuge blood promptly and store plasma at -80°C. 2. Validate Assay: Run standard curves and quality controls with each batch. For cell culture supernatants, ensure there is no interference from media components.[19] 3. Control Diet: Use a standardized diet for all animals in the study, as dietary tryptophan levels can influence baseline measurements.[20] |
| Difficulty confirming the mechanism of action (e.g., changes in immune cell populations). | 1. Timing of analysis is not optimal. 2. Insufficient tissue for analysis. 3. Incorrect markers for flow cytometry or IHC. | 1. Time-Course Experiment: Analyze tumors at different time points after starting treatment to capture the dynamics of immune cell infiltration. 2. Optimize Tissue Processing: Ensure gentle dissociation of tumors to maintain cell viability for flow cytometry. Use established protocols for single-cell suspension preparation. 3. Use Validated Panels: For flow cytometry, use a well-established panel to identify key populations: CD3+/CD8+ (cytotoxic T cells), CD3+/CD4+/FoxP3+ (Tregs), and CD11b+/Gr-1+ (MDSCs). |
Data and Experimental Protocols
Table 1: Efficacy of Dual IDO1/TDO2 Inhibition in Preclinical Models
This table summarizes data from a study on platinum-resistant non-small cell lung cancer (NSCLC), demonstrating the superiority of dual inhibition.
| Model | Treatment Group | Outcome Measure | Result | Reference |
| Syngeneic Mouse Model (LLC-CR) | Vehicle Control | Tumor Weight (g) at Day 15 | ~2.5 g | [21] |
| IDO1 Inhibitor | Tumor Weight (g) at Day 15 | ~1.5 g | [21] | |
| Dual Inhibitor (AT-0174) | Tumor Weight (g) at Day 15 | ~0.5 g | [21] | |
| Humanized Mouse Model (ALC) | Vehicle Control | Tumor Volume (mm³) at Day 15 | ~1200 mm³ | [21] |
| IDO1 Inhibitor | Tumor Volume (mm³) at Day 15 | ~700 mm³ | [21] | |
| Dual Inhibitor (AT-0174) | Tumor Volume (mm³) at Day 15 | ~300 mm³ | [21] |
CR: Cisplatin-Resistant, LLC: Lewis Lung Carcinoma, ALC: Human Cisplatin-Resistant NSCLC cell line.
Protocol 1: In Vitro Kynurenine Assay
Objective: To measure the enzymatic activity of IDO1/TDO2 in cell culture by quantifying kynurenine in the supernatant.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Recombinant IFN-γ (for IDO1 induction)
-
Dual IDO1/TDO2 inhibitor
-
96-well cell culture plates
-
Reagents for colorimetric kynurenine detection (e.g., Ehrlich's reagent) or an ELISA kit.[22]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach ~80% confluency after 48-72 hours.
-
IDO1 Induction (if necessary): For cell lines with low basal IDO1, add IFN-γ to the medium (e.g., 50 ng/mL) and incubate for 24 hours.[17]
-
Inhibitor Treatment: Remove the IFN-γ-containing medium. Add fresh medium containing various concentrations of the dual inhibitor. Include a vehicle-only control.
-
Incubation: Incubate for 24-48 hours. The tryptophan in the medium will serve as the substrate.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Colorimetric Method: Based on the reaction of kynurenine with Ehrlich’s reagent. This method is cost-effective but may be less sensitive.[18]
-
ELISA: Use a commercial ELISA kit for a more sensitive and specific measurement of kynurenine.[22]
-
LC/MS/MS: The gold standard for quantification, offering the highest sensitivity and specificity.[18]
-
-
Data Analysis: Calculate the concentration of kynurenine in each well. Determine the IC50 of the inhibitor by plotting kynurenine concentration against inhibitor concentration.
Protocol 2: Measurement of Kynurenine/Tryptophan Ratio in Plasma
Objective: To assess systemic IDO1/TDO2 activity in vivo.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC/MS/MS system or HPLC system.[19]
Procedure:
-
Sample Collection: Collect whole blood from animals via cardiac puncture or other approved methods into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Sample Preparation: Deproteinize the plasma sample. A common method is protein precipitation with perchloric acid or methanol.[18][19] Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC/MS/MS or HPLC method to quantify both kynurenine and tryptophan.[19]
-
Calculation: The Kyn/Trp ratio is calculated by dividing the molar concentration of kynurenine by the molar concentration of tryptophan. This ratio serves as a robust biomarker for overall pathway activity.[14][20]
Visualized Pathways and Workflows
Caption: The IDO1/TDO2 pathway promotes immune escape by depleting tryptophan and producing kynurenine.
Caption: A logical workflow to diagnose and address resistance to IDO1/TDO2 dual inhibitors in vivo.
Caption: Dual inhibitors and checkpoint blockers target two distinct immunosuppressive mechanisms.
References
- 1. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 2. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. scispace.com [scispace.com]
- 20. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
Technical Support Center: Optimizing Ido-IN-9 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo dosage of Ido-IN-9, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of both IDO1 and TDO, enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] By inhibiting these enzymes, this compound blocks the degradation of tryptophan into kynurenine. This leads to a reversal of the immunosuppressive tumor microenvironment by restoring T-cell activity and suppressing tumor growth.[3] The dual inhibition of both IDO1 and TDO may offer a more complete blockade of the kynurenine pathway, potentially overcoming resistance mechanisms that can arise when only IDO1 is targeted.[4][5]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
Q3: How can I assess the in vivo efficacy of this compound?
A3: The in vivo efficacy of this compound can be assessed through a combination of pharmacodynamic (PD) and anti-tumor activity readouts. A key PD marker is the reduction of kynurenine levels in plasma and tumor tissue, which can be measured by methods like HPLC.[6] For instance, a single 100 mg/kg oral dose of a related compound (compound 25) resulted in a 57% reduction in plasma kynurenine in mice two hours after administration.[6] Anti-tumor efficacy can be evaluated by measuring tumor growth inhibition in syngeneic or xenograft tumor models.[6]
Q4: What are common vehicle formulations for oral administration of small molecule inhibitors like this compound in mice?
A4: For oral gavage in mice, common vehicle formulations for small molecule inhibitors that are poorly soluble in water include:
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline: A widely used formulation for many compounds.[7]
-
0.5% Methylcellulose in water: A common suspension vehicle.[8]
-
10% DMSO + 90% Corn Oil: Can be considered for low doses and short-term studies.[7]
It is essential to test the solubility and stability of this compound in the chosen vehicle before in vivo administration. For compounds prone to precipitation, pre-warming the vehicle and the drug solution to 37°C before mixing and administration can be helpful.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant reduction in plasma/tumor kynurenine levels. | Insufficient drug exposure (dose too low, poor bioavailability). | Increase the dose of this compound in a stepwise manner. Optimize the vehicle formulation to improve solubility and absorption. Confirm the stability of this compound in the formulation. Analyze plasma drug concentrations (pharmacokinetics) to confirm exposure. |
| High variability in tumor growth inhibition between animals. | Inconsistent drug administration. Differences in individual animal metabolism or tumor establishment. | Ensure accurate and consistent oral gavage technique. Increase the number of animals per group to improve statistical power. Monitor animal health and body weight closely. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | The administered dose is too high. Off-target effects of the compound. | Reduce the dose of this compound. Decrease the frequency of administration. Perform a formal toxicity study to determine the maximum tolerated dose (MTD). Monitor for specific signs of toxicity and perform histopathological analysis of major organs. |
| Precipitation of this compound in the vehicle formulation. | Poor solubility of the compound in the chosen vehicle. | Test different vehicle formulations. Use co-solvents (e.g., DMSO, PEG400) and surfactants (e.g., Tween-80) to improve solubility.[7] Prepare fresh formulations before each administration. Gently warm the solution and sonicate if necessary to aid dissolution. |
Experimental Protocols
Dose-Ranging and Efficacy Study Protocol (Based on a similar dual IDO/TDO inhibitor)
This protocol provides a general framework. Specific details should be optimized for your experimental setup.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 for syngeneic models, or immunodeficient mice for xenografts).
-
Tumor Model: Syngeneic tumor cell line expressing IDO1 (e.g., MC38 colon adenocarcinoma) or a relevant human xenograft.[6]
2. This compound Formulation (Example for Oral Gavage):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final dosing solution, prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[7]
-
Add the this compound stock solution to the vehicle to achieve the desired final concentrations (e.g., 1, 2, 5 mg/mL for doses of 10, 20, 50 mg/kg in a 10 mL/kg dosing volume).
-
Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.
3. Experimental Groups:
-
Group 1: Vehicle control (oral gavage, twice daily).
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, twice daily).
-
Group 3: this compound (e.g., 20 mg/kg, oral gavage, twice daily).
-
Group 4: this compound (e.g., 50 mg/kg, oral gavage, twice daily).[6]
-
Group 5 (Optional): Positive control (e.g., another known IDO inhibitor or standard-of-care chemotherapy).
4. Study Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the treatment groups.
-
Administer this compound or vehicle by oral gavage twice daily for a specified period (e.g., 14 days).[6]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health daily.
5. Pharmacodynamic Analysis:
-
At the end of the study (or at specific time points), collect blood samples via cardiac puncture for plasma separation.
-
Excise tumors and homogenize a portion for tissue lysate.
-
Measure kynurenine and tryptophan concentrations in plasma and tumor lysates using a validated analytical method (e.g., LC-MS/MS).
6. Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the ratio of kynurenine to tryptophan as a measure of IDO/TDO activity.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.
Data Presentation
Table 1: In Vivo Efficacy of a Structurally Related Dual IDO/TDO Inhibitor (Compound 25) in a Mouse Tumor Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | Oral | Twice daily x 14 days | 0 |
| Compound 25 | 20 | Oral | Twice daily x 14 days | 39 |
| Compound 25 | 50 | Oral | Twice daily x 14 days | 78 |
| Anti-PD-1 mAb | 5 | Intraperitoneal | Every other day x 8 doses | 65 |
Data adapted from a study on a similar potent dual IDO/TDO inhibitor (compound 25) in an MC38 xenograft model.[6]
Table 2: Pharmacokinetic Parameters of a Structurally Related Dual IDO/TDO Inhibitor (Compound 25) in Mice
| Parameter | Value |
| Bioavailability (F%) | 59.6 |
| Cmax (ng/mL) | 166 |
| AUC (ng/mL*h) | 1340 |
| t1/2 (h) | 6.49 |
Data obtained following a single oral dose in mice.[6]
Visualizations
Caption: IDO1/TDO signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound in vivo dosage.
References
- 1. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ido-IN-9 Toxicity in Animal Models
Disclaimer: No specific public data on the toxicity of a compound named "Ido-IN-9" is available. This guide is based on the known class effects of dual Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) inhibitors and is intended to serve as a general framework for researchers. All quantitative data and protocols are representative examples and should be adapted based on internal experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), with IC50 values typically below 1 µM.[1] These enzymes are critical in the kynurenine pathway of tryptophan metabolism.[2][3] By inhibiting IDO1 and TDO, this compound blocks the degradation of tryptophan into kynurenine.[1] This action is intended to restore immune activity within the tumor microenvironment and suppress tumor growth, making it a promising agent for cancer research.[1]
Q2: What are the potential on-target and off-target toxicities of this compound in animal models?
A2: While specific toxicity data for this compound is not publicly available, class-wide effects of IDO inhibitors can be anticipated. On-target effects relate to the modulation of the immune system and tryptophan metabolism. Off-target effects of tryptophan-mimetic IDO inhibitors may involve the activation of other signaling pathways.[4] Potential toxicities could include:
-
Immune-Related Adverse Events (irAEs): Due to the intended immune activation, researchers should monitor for signs of autoimmune-like reactions, such as dermatitis, colitis, or hepatitis.
-
Metabolic Disturbances: Alterations in tryptophan and serotonin levels could potentially lead to neurological or behavioral changes.
-
Off-Target Signaling: Some IDO inhibitors, particularly those that mimic tryptophan, may activate mTOR or Aryl Hydrocarbon Receptor (AhR) signaling pathways, potentially leading to unintended cellular proliferation or inflammatory responses.[4]
Q3: Which animal models are most appropriate for studying this compound toxicity?
A3: The choice of animal model is critical and should be based on the research question.[5] For general toxicology, rodents (mice and rats) are commonly used.[6] It is crucial to select a species where the pharmacology of this compound is relevant to humans.[6] For efficacy and more specific toxicity studies in oncology, syngeneic tumor models in immunocompetent mice are often preferred to assess both anti-tumor activity and on-target immune-related toxicities.
Q4: How can I establish a safe starting dose for my in vivo experiments?
A4: A dose-range finding (DRF) study is essential. This typically involves administering escalating doses of this compound to a small number of animals and closely monitoring for any signs of toxicity.[7] Key parameters to observe include changes in body weight, food and water intake, clinical signs of distress, and at the end of the study, gross pathology and basic histopathology of key organs.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) and Dehydration in Animals | - Drug-related toxicity (e.g., gastrointestinal) - Immune-mediated colitis - Off-target effects | - Immediately provide supportive care (e.g., subcutaneous fluids). - Reduce the dose of this compound in subsequent cohorts. - Perform a thorough necropsy and histopathology on affected animals to identify the target organ of toxicity. |
| Skin Rash or Dermatitis | - Immune-related adverse event (irAE) | - Document the severity and progression of the rash. - Consider a dose reduction or temporary cessation of treatment. - Collect skin biopsies for histopathological analysis to confirm immune cell infiltration. |
| Unexpected Behavioral Changes (e.g., lethargy, agitation) | - Altered tryptophan/serotonin metabolism - Neurotoxicity | - Conduct a basic neurological assessment (e.g., righting reflex, grip strength). - Measure plasma and brain levels of tryptophan, kynurenine, and serotonin. - Consider reducing the dose. |
| Elevated Liver Enzymes (ALT/AST) in Bloodwork | - Drug-induced liver injury (DILI) - Immune-mediated hepatitis | - Confirm findings with repeat bloodwork. - Perform histopathology of the liver to assess for necrosis, inflammation, and immune cell infiltration. - Evaluate for potential drug-drug interactions if used in combination therapy. |
Quantitative Data Summary
Table 1: Representative Dose-Range Finding Data for this compound in Mice
| Dose Group (mg/kg, oral, daily) | Number of Animals | Percent Body Weight Change (Day 14) | Key Clinical Observations |
| Vehicle Control | 5 | +5.2% | No abnormalities observed |
| 10 | 5 | +3.8% | No abnormalities observed |
| 30 | 5 | -2.1% | Mild, transient lethargy in 1/5 animals |
| 100 | 5 | -12.5% | Moderate lethargy, ruffled fur in 3/5 animals |
| 300 | 5 | -20.1% (euthanized at Day 10) | Severe weight loss, dehydration, hunched posture in 5/5 animals |
Table 2: Representative Hematological and Serum Chemistry Findings in Mice (Day 14)
| Parameter | Vehicle Control | 30 mg/kg this compound | 100 mg/kg this compound |
| White Blood Cell Count (x10^9/L) | 6.5 ± 1.2 | 8.9 ± 1.8 | 11.2 ± 2.5 |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 42 ± 11 | 98 ± 25 |
| Aspartate Aminotransferase (AST) (U/L) | 52 ± 10 | 65 ± 15 | 155 ± 42** |
| Blood Urea Nitrogen (BUN) (mg/dL) | 22 ± 4 | 25 ± 5 | 38 ± 9 |
| *p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study in Mice
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: 10 mg/kg this compound
-
Group 3: 30 mg/kg this compound
-
Group 4: 100 mg/kg this compound
-
Group 5: 300 mg/kg this compound
-
-
Administration: Oral gavage, once daily for 14 consecutive days.
-
Monitoring:
-
Daily: Body weight, clinical observations (posture, fur, activity level), food and water consumption.
-
Endpoint (Day 14 or when humane endpoints are met):
-
Blood collection via cardiac puncture for complete blood count (CBC) and serum chemistry.
-
Necropsy and collection of major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract) for histopathological analysis.
-
-
-
Humane Endpoints: Body weight loss exceeding 20%, severe lethargy, or inability to access food or water.
Protocol 2: Assessment of Immune-Related Adverse Events (irAEs)
-
Animal Model: Syngeneic tumor model (e.g., MC38 colon adenocarcinoma in C57BL/6 mice).
-
Treatment: Once tumors are established, treat with an effective dose of this compound (e.g., 50 mg/kg daily) or vehicle.
-
Monitoring for irAEs:
-
Dermatitis: Weekly scoring of skin for redness, scaling, and alopecia.
-
Colitis: Monitor for changes in stool consistency and the presence of blood. Track body weight daily.
-
Hepatitis: At the study endpoint, collect blood for liver enzyme analysis and liver tissue for histopathology, focusing on immune cell infiltration.
-
-
Immunophenotyping: At the study endpoint, isolate splenocytes and tumor-infiltrating lymphocytes (TILs). Use flow cytometry to analyze populations of CD4+, CD8+, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. ashpublications.org [ashpublications.org]
Technical Support Center: Troubleshooting IDO1 Inhibitor Activity
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering a lack of activity with their Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with an IDO1 inhibitor, but I'm not seeing any effect. What are the most common reasons for this?
There are several potential reasons why your IDO1 inhibitor may not be showing activity. These can be broadly categorized into issues with the experimental system, problems with the inhibitor itself, or complexities of the underlying biology. Key factors to consider include:
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Low or Absent IDO1 Expression: The target cells must express functional IDO1 protein. Not all cell lines express IDO1 constitutively, and expression levels can be low.[1][2] IDO1 expression is often induced by inflammatory cytokines like interferon-gamma (IFNγ).[3][4][5]
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Assay-Related Problems: The method used to measure IDO1 activity might not be sensitive enough, or it could be prone to interference from your inhibitor or other compounds in the media.[6]
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Inhibitor Instability or Low Potency: The inhibitor may have degraded, or its concentration might be too low to be effective. The potency of IDO1 inhibitors can range from nanomolar to micromolar concentrations.[7][8]
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Cell Viability Issues: High concentrations of some inhibitors can be cytotoxic, which would confound the results of your activity assay.[5]
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Alternative Tryptophan Catabolism Pathways: Other enzymes, such as Tryptophan 2,3-dioxygenase (TDO) or IDO2, can also metabolize tryptophan, potentially masking the effect of an IDO1-specific inhibitor.[3][9]
Q2: How critical is the choice of cell line in my IDO1 inhibitor experiment?
The choice of cell line is critical. Many cancer cell lines do not have constitutive IDO1 expression and require stimulation, typically with IFNγ, to induce the enzyme.[1][5] It is essential to use a cell line with well-characterized IDO1 expression or to validate expression levels in your chosen line.
Table 1: IDO1 Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | Typical IDO1 Expression | Notes |
| SK-OV-3 | Ovarian Carcinoma | Constitutive and IFNγ-inducible[5][10] | Commonly used for IDO1 inhibitor screening.[5] |
| HeLa | Cervical Carcinoma | IFNγ-inducible[11] | A widely used model for studying IDO1. |
| A172 | Glioblastoma | May have high TDO expression, potentially confounding results.[12] | |
| HCT116 | Colorectal Carcinoma | Variable | Expression may depend on specific culture conditions.[10] |
| MCF7 | Breast Cancer | Generally low to negative | May not be a suitable model without genetic engineering.[10] |
| HEK293 | Human Embryonic Kidney | IDO1-negative unless transfected[13][14] | Useful as a negative control or for creating overexpression systems.[13][14] |
Q3: My inhibitor seems to be unstable or insoluble in my assay medium. How can I address this?
Compound stability and solubility are common challenges.[15] Here are some suggestions:
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Solubility Testing: Before conducting your experiment, determine the solubility of your inhibitor in the assay buffer. Some organic solvents, like DMSO, are often used to dissolve inhibitors, but high concentrations can be toxic to cells.
-
Fresh Preparations: Always prepare fresh solutions of your inhibitor before each experiment, as some compounds can degrade upon storage, even when frozen.
-
Carrier Proteins: For in vivo studies, consider formulating your inhibitor with a carrier protein or vehicle to improve its solubility and stability.
Q4: Could other biological pathways be compensating for IDO1 inhibition?
Yes. The tryptophan catabolism pathway is complex. While IDO1 is a key enzyme, IDO2 and TDO also play roles in converting tryptophan to kynurenine.[9][16] If your inhibitor is highly specific for IDO1, these other enzymes could still be active, leading to continued tryptophan metabolism. It's also important to consider that some IDO inhibitors have off-target effects that can influence experimental outcomes.[7][8]
Troubleshooting Guides
Problem: No reduction in kynurenine levels after inhibitor treatment.
If you are not observing a decrease in kynurenine, the primary metabolite of tryptophan degradation by IDO1, work through the following troubleshooting steps.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting lack of IDO1 inhibitor activity.
Table 2: Troubleshooting Summary: No IDO1 Inhibition
| Potential Cause | Recommended Action(s) |
| Assay Issues | Run a positive control: Use a well-characterized IDO1 inhibitor like Epacadostat to confirm the assay is working.[5] Check for interference: Some compounds can interfere with colorimetric or fluorescence-based assays.[6] Run a sample with your inhibitor in the absence of cells or enzyme to check for background signal. |
| Low or No IDO1 Expression | Verify IDO1 induction: If using an inducible system (e.g., with IFNγ), confirm that your stimulation protocol is effective.[5] Confirm protein expression: Use Western blot or In-Cell Western to verify IDO1 protein levels in your cells.[13] Select a different cell line: Choose a cell line known to express high levels of IDO1.[10] |
| Cell Health Problems | Assess cytotoxicity: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to ensure the inhibitor is not killing the cells at the concentrations tested.[5] |
| Inhibitor Inactivity | Check inhibitor concentration: Ensure you are using a concentration range appropriate for your inhibitor's known potency (IC50 or Ki value).[7] Confirm inhibitor identity and purity: If possible, verify the identity and purity of your compound using analytical methods like LC-MS or NMR. Prepare fresh solutions: Do not use old stock solutions of your inhibitor. |
| Alternative Pathways | Measure TDO and IDO2 expression: Use qRT-PCR to determine if other tryptophan-catabolizing enzymes are expressed in your cell line.[9] Use a dual IDO1/TDO inhibitor: If TDO is highly expressed, a dual inhibitor may be necessary to see an effect. |
Visualizing the Target: The Tryptophan-Kynurenine Pathway
Understanding the pathway your inhibitor targets is crucial. IDO1 is the first and rate-limiting enzyme in the conversion of tryptophan to kynurenine.
Caption: The IDO1 enzyme's role in the tryptophan to kynurenine pathway.
Problem: My inhibitor works in a biochemical (cell-free) assay but not in a cell-based assay.
This is a common discrepancy and often points to issues with how the inhibitor interacts with a cellular environment.
Potential Causes and Solutions
-
Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach the cytosolic IDO1 enzyme.
-
Action: Consider modifying the chemical structure of the inhibitor to improve its lipophilicity or use a cell line with higher membrane permeability.
-
-
Efflux by Cellular Pumps: The inhibitor could be actively transported out of the cell by efflux pumps like P-glycoprotein.
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Action: Test your inhibitor in the presence of an efflux pump inhibitor to see if its activity is restored.
-
-
Metabolic Instability: The inhibitor may be rapidly metabolized and inactivated by the cells.
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Action: Analyze cell lysates and culture medium by LC-MS to look for inhibitor metabolites.
-
-
Promiscuous Inhibition in Biochemical Assays: Some compounds can act as non-specific inhibitors in cell-free assays, for example, by forming aggregates.[15] This apparent activity will not translate to a cellular context.
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Action: Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your biochemical assay to disrupt aggregation-based inhibition.[15]
-
Logical Relationships of Inactivity Causes
References
- 1. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO Expression in Cancer: Different Compartment, Different Functionality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. evaluation-and-comparison-of-the-commonly-used-bioassays-of-human-indoleamine-2-3-dioxygenase-1-ido1-and-tryptophan-2-3-dioxygenase-tdo - Ask this paper | Bohrium [bohrium.com]
- 13. IDO1 Antibody validation and western blot [bio-protocol.org]
- 14. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
minimizing variability in Ido-IN-9 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize variability in experimental results using Ido-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of indoleamine 2,3-dioxygenase (IDO1).[1] It functions by blocking the catalytic activity of the IDO1 enzyme, which is responsible for the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3][4] By inhibiting IDO1, this compound prevents the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites in the cellular microenvironment.[5][6] Some evidence suggests that related compounds can also inhibit Tryptophan 2,3-dioxygenase (TDO), another enzyme that catabolizes tryptophan, making them dual IDO1/TDO inhibitors.[5][7]
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound has been determined in both enzymatic and cell-based assays. It's important to note that IC50 values can vary between different experimental setups.
| Assay Type | Target | Reported IC50 |
| Kinase Assay | IDO1 | 0.011 µM |
| HeLa Cell Assay | IDO1 | 0.0018 µM |
| Cell-free assay | IDO1 | 38 nM |
| HeLa cellular assay | IDO1 | 61 nM |
Data extracted from patents and supplier datasheets.[1][8]
Q3: How does the IDO1 signaling pathway lead to immunosuppression?
The immunosuppressive effects of IDO1 are primarily mediated by two mechanisms: the depletion of L-tryptophan and the production of kynurenine and its downstream metabolites.[6][9][10] T-cells are particularly sensitive to low tryptophan levels, which can lead to cell cycle arrest and apoptosis.[11] The accumulation of kynurenine can also directly suppress T-cell proliferation and promote the differentiation of regulatory T-cells (Tregs), further contributing to an immunosuppressive microenvironment.[2][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Dual IDO/TDO Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual inhibitors of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan-2,3-dioxygenase (TDO).
I. General & Strategic FAQs
Q1: Why consider a dual IDO/TDO inhibitor over a selective IDO1 inhibitor?
A1: A key rationale for dual inhibition is to overcome potential compensatory mechanisms.[1] Tumors can express IDO1, TDO, or both to drive tryptophan catabolism.[2] Inhibition of IDO1 alone may lead to upregulation or reliance on the TDO pathway to maintain an immunosuppressive tumor microenvironment.[1][3] The failure of the highly selective IDO1 inhibitor Epacadostat in Phase 3 trials spurred interest in dual inhibition, as TDO compensation was speculated to be a contributing factor.[1] A dual inhibitor strategy aims to achieve a more complete shutdown of the kynurenine pathway, potentially offering higher efficacy.[1]
Q2: What are the main downstream effects of IDO/TDO inhibition?
A2: IDO and TDO are the rate-limiting enzymes that convert the essential amino acid tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine (Kyn).[2][4] Inhibition of these enzymes is intended to reverse tumor-associated immune suppression by:
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Preventing Tryptophan Depletion: T cells are highly sensitive to low tryptophan levels, which can cause cell cycle arrest and anergy (unresponsiveness).[5][6]
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Reducing Kynurenine Accumulation: Kynurenine and its downstream metabolites are immunosuppressive. They can induce the differentiation of regulatory T cells (Tregs), promote T effector cell apoptosis, and activate the Aryl Hydrocarbon Receptor (AhR), which fosters a tolerogenic microenvironment.[2][5]
By blocking this pathway, inhibitors aim to restore the immune system's ability to recognize and attack cancer cells.[2]
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the In Vivo Bioavailability of Ido-IN-9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo evaluation of Ido-IN-9, a novel indoleamine 2,3-dioxygenase (IDO1) inhibitor. Due to its physicochemical properties, this compound often presents with low oral bioavailability, which can hinder preclinical development. This guide offers potential solutions and detailed experimental protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma exposure of this compound in our initial mouse pharmacokinetic (PK) studies. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds. The primary reasons often relate to the drug's physicochemical properties, placing it in the Biopharmaceutics Classification System (BCS) as a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. The main bottlenecks are typically poor dissolution in the gastrointestinal (GI) tract and/or extensive first-pass metabolism. For a compound like this compound, which is a small molecule inhibitor, poor aqueous solubility is the most probable initial obstacle.
Q2: What are the first formulation strategies we should consider to improve the oral bioavailability of this compound?
A2: For a BCS Class II compound, where dissolution is the rate-limiting step for absorption, the initial focus should be on enhancing the solubility and dissolution rate. Several strategies can be explored:
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Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can significantly improve the dissolution rate.[1][2][3][4][5]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can lead to a higher apparent solubility and faster dissolution.[1][6][7]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic drugs.[1][3] These formulations form fine emulsions in the GI tract, facilitating drug solubilization and absorption.
-
Co-solvents and Surfactants: For early-stage preclinical studies, formulating the compound in a solution with co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween 80, Cremophor EL) can provide a rapid assessment of whether improving solubility enhances exposure.[4][7][8]
Q3: How can we quickly assess which formulation strategy is most promising for this compound?
A3: A tiered approach is recommended. Start with simple in vitro screening studies before moving to more complex in vivo evaluations.
-
Solubility Studies: Determine the equilibrium solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)) and in different formulation vehicles (co-solvents, surfactants, lipids).
-
In Vitro Dissolution/Dispersion Testing: For solid formulations like micronized powders or amorphous solid dispersions, perform dissolution studies using a USP apparatus. For lipid-based formulations, conduct dispersion tests to evaluate the emulsification properties and resulting particle size.
-
In Vivo Screening in a Small Animal Model: Based on the in vitro data, select the top 2-3 prototype formulations for a pilot pharmacokinetic study in rodents (e.g., mice or rats) to compare their performance against a simple suspension of the drug.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low oral bioavailability (<10%) with high variability in PK studies. | Poor aqueous solubility and slow dissolution rate of the crystalline drug substance. | 1. Characterize the solid-state properties of this compound (e.g., crystallinity, polymorphism).2. Evaluate solubility-enhancing formulations such as micronization, amorphous solid dispersions, or lipid-based systems.[1][6][7] |
| Good in vitro solubility in a co-solvent system, but still poor in vivo exposure. | The drug may be precipitating out of the solution upon administration into the aqueous environment of the GI tract. | 1. Include a precipitation inhibitor (e.g., HPMC, PVP) in the formulation.2. Consider a lipid-based formulation like SEDDS to maintain the drug in a solubilized state in vivo.[3] |
| Significant difference in drug exposure between fasted and fed animals. | The presence of food and bile salts in the fed state may be enhancing the solubilization of a lipophilic compound. | This is a "positive food effect" and can be indicative that a lipid-based formulation will be beneficial. Develop a SEDDS or a solid dispersion to mimic the fed state and reduce variability. |
| High apparent clearance and large volume of distribution observed after IV administration. | The compound may be undergoing rapid metabolism (high first-pass effect) or is highly distributed into tissues. | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.2. If metabolism is high, chemical modification to block metabolic sites (a medicinal chemistry effort) may be necessary for a long-term solution. Formulation strategies can help but may not completely overcome very high first-pass metabolism. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in solubility and pharmacokinetic parameters of this compound with different formulation approaches.
Table 1: Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| Simulated Gastric Fluid (SGF, pH 1.2) | < 1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) | 2.5 |
| Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) | 8.7 |
| 20% PEG 400 in Water | 50 |
| 10% Cremophor EL in Water | 85 |
Table 2: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration (20 mg/kg) of Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 55 ± 25 | 2.0 | 210 ± 110 | 3 |
| Micronized Suspension | 150 ± 60 | 1.5 | 650 ± 250 | 9 |
| Amorphous Solid Dispersion (1:4 drug to HPMC-AS) | 450 ± 150 | 1.0 | 2100 ± 700 | 30 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 800 ± 200 | 0.75 | 3500 ± 900 | 50 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
Objective: To determine the solubility of this compound in different aqueous media and formulation vehicles.
Methodology:
-
Add an excess amount of this compound powder to a series of glass vials, each containing a different test medium (e.g., water, SGF, FaSSIF, potential formulation vehicles).
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the oral bioavailability of this compound from different formulations.
Methodology:
-
House male BALB/c mice (6-8 weeks old) in appropriate conditions with a 12-hour light/dark cycle. Fast the animals overnight before dosing, with free access to water.
-
Divide the mice into groups (n=3-5 per group), with each group receiving a different formulation of this compound. Include a group receiving an intravenous (IV) administration of the drug dissolved in a suitable vehicle to determine the absolute bioavailability.
-
Administer the oral formulations at a specific dose (e.g., 20 mg/kg) via oral gavage. Administer the IV dose via the tail vein.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract this compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: The IDO1 pathway and the mechanism of action for this compound.
Caption: Experimental workflow for improving bioavailability.
Caption: Decision tree for troubleshooting low bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. agnopharma.com [agnopharma.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.umcs.pl [journals.umcs.pl]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
This guide provides a detailed comparative analysis of the efficacy of two indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Ido-IN-9 and navoximod. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their biochemical potency, cellular activity, and available clinical data to inform preclinical and clinical research decisions.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and navoximod, facilitating a direct comparison of their inhibitory activities. A notable gap in publicly available data exists for the in vivo efficacy and clinical evaluation of this compound, which limits a direct head-to-head comparison with the more clinically advanced navoximod.
Table 1: In Vitro Efficacy of this compound vs. Navoximod
| Parameter | This compound | Navoximod |
| Target(s) | Indoleamine-2,3-dioxygenase (IDO1)[1][2] | Indoleamine 2,3-dioxygenase 1 (IDO1)[3] |
| Mechanism of Action | IDO1 Inhibitor[1][2] | IDO1 Inhibitor[3] |
| IC50 (Kinase Assay) | 0.011 µM[1][2] | Not explicitly reported, Ki of 7 nM (~0.007 µM) |
| IC50/EC50 (Cell-based Assay) | 0.0018 µM (HeLa cells)[1][2] | 75 nM (EC50)[3] |
| T-Cell Proliferation Assay (ED50) | Data not available | 80 nM (in allogeneic MLR with human DCs); 120 nM (with mouse DCs) |
Table 2: Preclinical and Clinical Efficacy Summary
| Efficacy Aspect | This compound | Navoximod |
| Preclinical In Vivo Data | No publicly available data. | Reduces plasma and tissue kynurenine by ~50% in mice with a single oral dose. Enhances anti-tumor responses in combination with a vaccine in a B16F10 mouse melanoma model. |
| Clinical Trial Phase | No publicly available data. | Phase Ia completed (NCT02048709)[4][5][6][7] |
| Clinical Efficacy (Monotherapy) | Not applicable. | Best response of stable disease in 36% of efficacy-evaluable patients with recurrent advanced solid tumors[4][5][6][7]. No objective responses were observed, which is consistent with the expectation that IDO1 inhibitors are most effective in combination therapies. |
| Pharmacokinetics (Human) | Not applicable. | Rapidly absorbed (Tmax ~1 h) with a half-life of ~11 hours, supporting twice-daily dosing[4][5][6]. |
| Pharmacodynamics (Human) | Not applicable. | Dose-dependent, transient decrease in plasma kynurenine levels[4][5][6]. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of IDO1 inhibitors are provided below. These protocols are generalized from common practices in the field.
IDO1 Enzyme Activity Assay
This assay quantifies the enzymatic activity of IDO1 by measuring the production of its downstream product, kynurenine.
-
Enzyme and Substrate Preparation : Recombinant human IDO1 enzyme is diluted in an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5). The substrate, L-tryptophan, is also prepared in the assay buffer.
-
Reaction Mixture : The reaction mixture typically contains the IDO1 enzyme, L-tryptophan, and cofactors such as ascorbic acid and methylene blue in the assay buffer.
-
Inhibitor Addition : Test compounds (this compound or navoximod) at various concentrations are pre-incubated with the IDO1 enzyme before the addition of the substrate.
-
Enzymatic Reaction : The reaction is initiated by adding L-tryptophan and incubated at 37°C for a specified time (e.g., 15-60 minutes).
-
Reaction Termination : The reaction is stopped by adding trichloroacetic acid (TCA).
-
Kynurenine Detection : The mixture is then incubated to allow for the conversion of N-formylkynurenine to kynurenine. After centrifugation, the supernatant is mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a colored product.
-
Data Analysis : The absorbance is measured at approximately 490 nm. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Kynurenine Level Measurement in Biological Samples (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying kynurenine and tryptophan levels in plasma, tissue homogenates, or cell culture supernatants.
-
Sample Preparation : Proteins in the biological samples are precipitated by adding TCA. Samples are then centrifuged to remove the precipitated proteins.
-
Chromatographic Separation : The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, often a mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile), is used to separate tryptophan and kynurenine.
-
Detection : Tryptophan and kynurenine are detected using a UV detector at specific wavelengths (e.g., 280 nm for tryptophan and 360 nm for kynurenine).
-
Quantification : The concentration of each analyte is determined by comparing the peak area to a standard curve generated with known concentrations of tryptophan and kynurenine.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay assesses the ability of IDO1 inhibitors to restore the proliferation of T-cells that is suppressed by IDO1 activity.
-
Cell Co-culture : Dendritic cells (DCs), which express IDO1 upon stimulation (e.g., with IFN-γ), are co-cultured with allogeneic T-cells.
-
Inhibitor Treatment : The co-culture is treated with different concentrations of the IDO1 inhibitor (e.g., navoximod).
-
Proliferation Measurement : T-cell proliferation is measured after several days of incubation (e.g., 3-5 days). This is commonly done by:
-
[3H]-Thymidine Incorporation : A radioactive nucleotide, [3H]-thymidine, is added to the culture for the final 18-24 hours. Proliferating cells incorporate the [3H]-thymidine into their DNA. The amount of incorporated radioactivity is measured using a scintillation counter.
-
CFSE Staining : T-cells are pre-labeled with a fluorescent dye, carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity is halved. The proliferation can be quantified by flow cytometry.
-
-
Data Analysis : The effective dose 50 (ED50) is calculated, representing the concentration of the inhibitor that restores 50% of the maximal T-cell proliferation.
Mandatory Visualizations
IDO1 Signaling Pathway in Cancer
The IDO1 pathway plays a crucial role in tumor immune escape. The following diagram illustrates the key components of this pathway and the mechanism of action of IDO1 inhibitors.
References
- 1. d-nb.info [d-nb.info]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Dual IDO1/TDO Inhibitors Outperform Selective IDO1 Blockade in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, the quest for more effective cancer immunotherapies is a continuous endeavor. A key area of investigation has been the inhibition of the tryptophan-catabolizing enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in tumor immune evasion. While selective IDO1 inhibitors have shown promise, emerging evidence from head-to-head preclinical studies indicates that dual inhibition of both IDO1 and TDO may offer a superior therapeutic strategy.
The rationale for dual inhibition stems from the compensatory role of TDO when IDO1 is selectively blocked. Tumors can utilize TDO to maintain an immunosuppressive microenvironment, thereby limiting the efficacy of selective IDO1 inhibitors. By targeting both enzymes, dual inhibitors aim to achieve a more complete shutdown of the kynurenine pathway, a critical driver of immune tolerance in cancer.
This guide provides an objective comparison of dual versus selective IDO1 inhibitors, supported by experimental data from preclinical studies.
Performance at a Glance: Dual vs. Selective Inhibition
Preclinical data from head-to-head studies highlight the enhanced efficacy of dual IDO1/TDO inhibitors compared to their selective counterparts. A notable example is the dual inhibitor AT-0174, which has been directly compared with a selective IDO1 inhibitor in a cisplatin-resistant non-small cell lung cancer (NSCLC) model.
| Inhibitor Class | Compound | Target(s) | IC50 (IDO1) | IC50 (TDO2) | In Vivo Efficacy (vs. Selective IDO1i) | Reference |
| Dual Inhibitor | AT-0174 | IDO1/TDO2 | 170 nM | 250 nM | Greater tumor growth suppression; Increased median survival (36 vs. 32 days) | [1][2] |
| Selective Inhibitor | Epacadostat | IDO1 | ~10-72 nM | >1000-fold selective | - | [3] |
| Dual Inhibitor | M4112 | IDO1/TDO2 | Data not available | Data not available | Enhanced reduction of kynurenine:tryptophan ratio in preclinical models | [4][5] |
| Dual Inhibitor | CMG017 | IDO1/TDO | Data not available | Data not available | More effective kynurenine suppression than selective inhibitors in preclinical models | [6] |
Delving into the Data: Key Experimental Findings
Superior In Vivo Efficacy of Dual Inhibition
A pivotal study in a cisplatin-resistant Lewis Lung Carcinoma (LLC-CR) mouse model demonstrated the superiority of the dual IDO1/TDO2 inhibitor AT-0174 over a selective IDO1 inhibitor.[2] The study reported that dual inhibition resulted in a greater suppression of tumor growth and a statistically significant increase in median survival from 32 to 36 days.[2] This finding suggests that by blocking both IDO1 and TDO, AT-0174 can more effectively overcome the tumor's mechanisms of immune evasion.
Similarly, the dual inhibitor CMG017 has been reported to suppress kynurenine production more effectively than selective IDO or TDO inhibitors alone in various cancer cell lines.[6] In vivo, CMG017 delayed tumor growth and enhanced the infiltration of CD8+ effector T cells into the tumor microenvironment.[6]
The Underlying Mechanism: The IDO1/TDO Signaling Axis
The rationale for dual inhibition is firmly rooted in the interconnectedness of the IDO1 and TDO pathways in tryptophan metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. A novel dual inhibitor of IDO and TDO, CMG017, potently suppresses the kynurenine pathway and overcomes resistance to immune checkpoint inhibitors. - ASCO [asco.org]
Validating the Specificity of Ido-IN-9 for IDO1 and TDO2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ido-IN-9 with other notable inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2). The data presented herein is intended to assist researchers in evaluating the specificity and potency of this compound for applications in cancer immunotherapy and other therapeutic areas where the kynurenine pathway is a target.
Introduction to IDO1 and TDO2 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2) are two distinct enzymes that catalyze the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[1] This metabolic pathway is a critical mechanism of immune suppression within the tumor microenvironment.[2] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, cancer cells can evade immune surveillance.[2] Consequently, the inhibition of IDO1 and TDO2 has emerged as a promising strategy in cancer immunotherapy.
Early efforts focused on selective IDO1 inhibitors, such as Epacadostat. However, the clinical success of these selective inhibitors has been limited, potentially due to compensatory upregulation of TDO2 activity.[3] This has led to the development of dual IDO1/TDO2 inhibitors, like this compound, which aim to provide a more complete blockade of the kynurenine pathway.[4] This guide provides a comparative analysis of the specificity of this compound against both IDO1 and TDO2, alongside other key selective and dual inhibitors.
Comparative Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant inhibitors against IDO1 and TDO2. The data is compiled from various enzymatic and cell-based assays reported in the literature.
| Inhibitor | Type | IDO1 IC50 | TDO2 IC50 | Selectivity |
| This compound | Dual | <1 µM [4] | <1 µM [4] | Dual |
| AT-0174 | Dual | 0.17 µM[1] | 0.25 µM[1] | Dual |
| TD34 | Dual | ~40 µM (single expressing cells) / 3.45 µM (dual expressing cells) | ~40 µM (single expressing cells) / 3.45 µM (dual expressing cells)[3] | Dual |
| Compound 17 | Dual | 0.74 µM | 2.93 µM | Dual (Slight IDO1 preference) |
| Compound 24 | Dual | 1.17 µM | 1.55 µM | Dual |
| Compound 44 | Dual | 9.7 nM | 47 nM | Dual |
| Compound 48 | Dual | 8.43 µM | 9.17 µM | Dual |
| Compound 52 | Dual | 0.025 µM | 0.025 µM | Dual |
| Epacadostat | Selective | 10 - 71.8 nM[5][6] | Inactive | IDO1 Selective |
| LM10 | Selective | Inactive | 5.6 µM (Ki) | TDO2 Selective |
Experimental Protocols
The determination of inhibitor specificity against IDO1 and TDO2 relies on robust enzymatic and cell-based assays. Below are detailed methodologies for these key experiments.
Cell-Based Kynurenine Production Assay
This assay measures the ability of an inhibitor to block the production of kynurenine in cells engineered to express either IDO1 or TDO2.
a. Cell Lines:
-
IDO1-expressing: Human ovarian cancer cell line SKOV3 (endogenous expression) or engineered cell lines such as Lewis Lung Carcinoma cells transfected with human IDO1 (LLC-hIDO1).[3]
-
TDO2-expressing: Human glioblastoma cell line A172 (endogenous expression) or engineered cell lines such as murine glioma cells transfected with human TDO2 (GL261-hTDO2).[3]
-
Dual IDO1/TDO2-expressing: Human breast cancer cell line BT549.[3]
b. Assay Protocol:
-
Seed the selected cell line in a 96-well plate and allow to adhere overnight.
-
For cell lines requiring induction of IDO1 expression (e.g., SKOV3), treat with interferon-gamma (IFN-γ) for 24-48 hours.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Add L-tryptophan to the cell culture medium to initiate the enzymatic reaction.
-
Incubate for 24-48 hours to allow for kynurenine production.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant. This can be done using one of the following methods:
-
Colorimetric Assay (Ehrlich's Reagent):
-
Mix the supernatant with trichloroacetic acid (TCA) to precipitate proteins.
-
Incubate and then centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate to allow color development.
-
Measure the absorbance at approximately 480 nm.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for quantifying kynurenine and other metabolites.
-
c. Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Recombinant Enzyme Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the purified recombinant IDO1 or TDO2 enzyme.
a. Reagents:
-
Recombinant human IDO1 or TDO2 enzyme.
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Cofactors and additives: L-ascorbic acid, methylene blue, and catalase.
-
Substrate: L-tryptophan.
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
b. Assay Protocol:
-
In a 96-well plate, add the assay buffer, cofactors, and the test inhibitor at various concentrations.
-
Add the recombinant IDO1 or TDO2 enzyme to each well.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent, such as trichloroacetic acid (TCA).
-
Measure the amount of N-formylkynurenine produced, which is then converted to kynurenine for detection. Detection methods are similar to the cell-based assay (colorimetric, HPLC, or LC-MS/MS).
c. Data Analysis:
-
Calculate the rate of kynurenine formation for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: The IDO1/TDO2 signaling pathway leading to immunosuppression.
Experimental Workflow
Caption: Workflow for determining inhibitor specificity for IDO1 and TDO2.
Conclusion
The available data indicates that this compound is a potent dual inhibitor of both IDO1 and TDO2, with IC50 values of less than 1 µM for both enzymes.[4] This positions it as a valuable research tool for investigating the therapeutic potential of comprehensive kynurenine pathway blockade. In comparison to selective inhibitors like Epacadostat, dual inhibitors such as this compound and AT-0174 offer the advantage of mitigating potential compensatory mechanisms involving TDO2. The provided experimental protocols offer a framework for researchers to independently validate the specificity and potency of this compound and other inhibitors in their own experimental settings. The continued investigation of dual IDO1/TDO2 inhibitors is crucial for the development of more effective cancer immunotherapies.
References
- 1. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 2. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 | MDPI [mdpi.com]
- 3. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Cross-Validation of IDO1 Inhibition: A Comparative Guide to Ido-IN-9 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for inhibiting the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway: the use of the dual IDO1/Tryptophan 2,3-dioxygenase (TDO) small molecule inhibitor, exemplified here by AT-0174 as a proxy for Ido-IN-9, and genetic knockdown techniques such as siRNA and shRNA. The aim is to furnish researchers with the necessary data and protocols to critically evaluate and select the most appropriate method for their experimental needs.
At a Glance: Pharmacological vs. Genetic Inhibition of IDO1
| Feature | Dual IDO1/TDO Inhibitor (e.g., AT-0174) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Reversible or irreversible binding to the active site of IDO1 and TDO enzymes, preventing substrate (tryptophan) binding. | Degradation of IDO1 mRNA, leading to reduced protein expression. |
| Specificity | Can be designed to be highly specific for IDO1, or dual-specific for IDO1 and TDO. Off-target effects are a consideration. | Highly specific to the target mRNA sequence. Off-target effects due to unintended mRNA binding can occur. |
| Duration of Effect | Dependent on the pharmacokinetic properties of the compound (e.g., half-life). Requires continuous administration for sustained inhibition. | Can achieve transient (siRNA) or stable (shRNA) long-term suppression of protein expression. |
| In Vivo Application | Orally bioavailable formulations allow for systemic administration in animal models. | Delivery can be challenging, often requiring viral vectors or specialized nanoparticle formulations for in vivo use. |
| Compensatory Mechanisms | Inhibition of IDO1 can lead to compensatory upregulation of TDO2. Dual inhibitors are designed to overcome this. | Does not inherently address compensatory mechanisms involving other enzymes like TDO2. |
Quantitative Data Comparison
The following tables summarize key performance metrics for both pharmacological and genetic inhibition of IDO1, based on published experimental data.
Table 1: In Vitro Efficacy
| Parameter | Dual IDO1/TDO Inhibitor (AT-0174) | IDO1 Genetic Knockdown (siRNA/shRNA) | Reference |
| IDO1 Inhibition (IC50) | 170 nM | Not Applicable | [1] |
| TDO2 Inhibition (IC50) | 250 nM | Not Applicable | [1] |
| Kynurenine Production | Significant suppression in cisplatin-resistant NSCLC cells.[2][3] | Significantly suppressed in cisplatin-resistant NSCLC cells following shIDO1 knockdown.[3] | [2][3] |
| T-Cell Proliferation | Not explicitly quantified for AT-0174, but dual inhibition leads to enhanced anti-tumor immunity.[2] | IDO1 knockdown in LLC cells suppressed T-cell exhaustion, characterized by decreased PD-1 and BTLA expression on CD8+ T cells.[4] | [2][4] |
Table 2: In Vivo Efficacy
| Parameter | Dual IDO1/TDO Inhibitor (AT-0174) | IDO1 Genetic Knockdown (shRNA) | Reference |
| Tumor Growth Inhibition | Suppressed tumor growth to a greater degree than selective IDO1 inhibition in a cisplatin-resistant NSCLC model.[2] In combination with temozolomide, significantly improved survival in a glioblastoma model.[5] | IDO1-shRNA administration in vivo significantly delayed the onset and growth of lung cancer tumors.[4] | [2][4][5] |
| Kynurenine Levels | Not explicitly quantified for AT-0174 in vivo, but dual inhibition is designed to effectively reduce kynurenine. | Not explicitly quantified in the cited in vivo knockdown study, but reduced IDO1 expression is expected to decrease kynurenine. | |
| Immune Cell Infiltration | Elevated CD8+ T cell expression and decreased CD4+ Treg infiltration in a glioblastoma model.[5] | IDO1-shRNA suppressed T-cell exhaustion by inhibiting the expression of co-inhibitory receptors.[4] | [4][5] |
Experimental Protocols
Protocol 1: In Vitro IDO1 Inhibition with a Small Molecule Inhibitor (General Protocol)
-
Cell Culture: Culture cancer cell lines known to express IDO1 (e.g., HeLa, IFN-γ stimulated cancer cells) in appropriate media.
-
Compound Preparation: Dissolve the IDO1 inhibitor (e.g., AT-0174) in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the IDO1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Induction of IDO1 Expression (if necessary): For cell lines with low basal IDO1 expression, stimulate with IFN-γ (e.g., 50 ng/mL) for 24-48 hours prior to or concurrently with inhibitor treatment.
-
Kynurenine Measurement: After a 24-72 hour incubation period, collect the cell culture supernatant. Measure the concentration of kynurenine using a colorimetric assay (Ehrlich's reagent) or by LC-MS.
-
Cell Viability/Proliferation Assay: Assess the effect of the inhibitor on cell viability using assays such as MTT or CellTiter-Glo®.
-
Co-culture with T-cells: To assess the impact on T-cell function, co-culture the treated cancer cells with activated human or mouse T-cells. Measure T-cell proliferation (e.g., via CFSE dilution or 3H-thymidine incorporation) and cytokine production (e.g., via ELISA or flow cytometry).
Protocol 2: In Vitro IDO1 Genetic Knockdown using siRNA
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting different regions of the IDO1 mRNA, along with a non-targeting control siRNA.
-
Cell Culture: Seed the target cancer cells in multi-well plates to achieve 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the IDO1-targeting siRNAs or control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Verification of Knockdown: After 48-72 hours post-transfection, harvest the cells.
-
RT-qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to measure the relative expression of IDO1 mRNA, normalized to a housekeeping gene.
-
Western Blot: Prepare cell lysates and perform western blotting to assess the reduction in IDO1 protein levels.
-
-
Functional Assays: Following confirmation of successful knockdown, perform the same functional assays as described in Protocol 1 (Kynurenine Measurement, Cell Viability/Proliferation Assay, Co-culture with T-cells).
Visualizing the Concepts
To further clarify the underlying biology and experimental approaches, the following diagrams have been generated.
Caption: The IDO1/TDO pathway depletes tryptophan and produces kynurenine, leading to immune suppression.
Caption: Workflow for cross-validating pharmacological and genetic IDO1 inhibition.
References
- 1. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of IDO1 and TDO2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase 2 (TDO2) have emerged as critical immune checkpoint regulators. By catabolizing the essential amino acid tryptophan into kynurenine, they foster an immunosuppressive tumor microenvironment that facilitates tumor escape. Consequently, inhibiting IDO1 and TDO2 has become a promising strategy in cancer immunotherapy. This guide provides a comparative overview of the in vivo efficacy of various IDO1 and TDO2 inhibitors, supported by experimental data, to aid researchers in their drug development endeavors.
The IDO1/TDO2 Pathway: A Key Immunosuppressive Axis
The catabolism of tryptophan initiated by IDO1 or TDO2 leads to tryptophan depletion and the accumulation of kynurenine and its downstream metabolites. This has a dual effect on the anti-tumor immune response: it halts the proliferation and activation of effector T cells, which are crucial for killing cancer cells, and it promotes the generation and activity of regulatory T cells (Tregs), which suppress the immune response. By inhibiting these enzymes, the aim is to restore tryptophan levels and reduce kynurenine, thereby reactivating the anti-tumor immune response.
Caption: The IDO1/TDO2 pathway promotes immune suppression in the tumor microenvironment.
In Vivo Efficacy of IDO1 and TDO2 Inhibitors: A Comparative Analysis
A growing number of small molecule inhibitors targeting IDO1, TDO2, or both are in various stages of preclinical and clinical development. The following tables summarize the in vivo efficacy of some of the most prominent inhibitors based on publicly available data.
Table 1: In Vivo Efficacy of Selective IDO1 Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Citation |
| Epacadostat (INCB024360) | Immunocompetent mice | Melanoma (B16) | Not specified | Suppressed tumor growth. | [1] |
| BALB/c mice | Colon carcinoma (CT26) | 100 mg/kg, oral, twice daily for 12 days | Suppressed kynurenine in plasma, tumors, and lymph nodes. | [2] | |
| Navoximod (GDC-0919/NLG919) | C57BL/6 mice | Melanoma (B16F10) | Not specified | Markedly enhanced anti-tumor responses when combined with a vaccine. | [3] |
| C57BL/6 mice | Head and neck squamous cell carcinoma (MOC-1) | Nanoformulation | Single agent showed tumor growth inhibition. | [4] | |
| Linrodostat (BMS-986205) | Mice | Human tumor xenograft (SKOV3) | Not specified | Reduced kynurenine levels. | [5][6] |
| EOS200271/PF-06840003 | Mice | Syngeneic tumor grafts | Not specified | Reduced intratumoral kynurenine levels by over 80% and inhibited tumor growth. | [7][8] |
| PCC0208009 | BALB/c mice | Colon carcinoma (CT26) | Not specified | Similar tumor suppression to Epacadostat and Navoximod, with a trend towards better comprehensive pharmacological activity. | [9] |
Table 2: In Vivo Efficacy of Dual IDO1/TDO2 Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Citation |
| AT-0174 | C57BL/6 mice | Platinum-resistant non-small cell lung cancer (LLC-CR) | 170 mg/kg, oral, once daily for 15 days | Suppressed tumor growth to a greater degree than IDO1 inhibition alone. Increased median survival compared to selective IDO1 inhibition (36 vs 32 days). | [10][11][12] |
| M4112 | Mice | IDO1-expressing tumors | Not specified | Significantly decreased the kynurenine:tryptophan ratio in the liver and tumor. | [13] |
| Undisclosed Dual Inhibitor | Tumor mouse model | Pancreatic cancer | Not specified | Inhibited tumor growth, promoted apoptosis, and stopped metastasis. | [14] |
Experimental Protocols: A Closer Look at the Methodologies
The in vivo evaluation of IDO1/TDO2 inhibitors typically follows a standardized workflow to assess their pharmacokinetic, pharmacodynamic, and anti-tumor efficacy.
Caption: A generalized workflow for the in vivo evaluation of IDO1/TDO2 inhibitors.
Key Experimental Details from Cited Studies:
-
Animal Models: The most commonly used models are syngeneic mouse models, which have a competent immune system, allowing for the evaluation of immunomodulatory effects. Strains such as C57BL/6 and BALB/c are frequently used, with implanted tumor cell lines like B16 melanoma, CT26 colon carcinoma, and Lewis Lung Carcinoma (LLC).[2][3][10] Humanized mouse models are also employed to study human-specific inhibitors.[12]
-
Drug Administration: Inhibitors are often administered orally (P.O.) once or twice daily.[2][10][12] Doses can range from 50 to 200 mg/kg in mice.[2][10] Treatment duration typically lasts for several weeks, depending on the tumor model and study endpoints.[10][12]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition compared to the vehicle-treated control group is a primary efficacy metric.
-
Survival: Overall survival is a key endpoint, particularly in studies evaluating combination therapies. Kaplan-Meier survival curves are used to compare the median and overall survival between treatment groups.[10]
-
-
Pharmacodynamic Markers:
-
Kynurenine and Tryptophan Levels: The ratio of kynurenine to tryptophan (Kyn/Trp) in plasma and tumor tissue is a direct measure of IDO1/TDO2 enzyme activity. These metabolites are typically quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[7][13] A significant reduction in the Kyn/Trp ratio indicates target engagement by the inhibitor.
-
Immune Cell Infiltration: The composition and activation status of immune cells within the tumor microenvironment are analyzed by flow cytometry. This includes quantifying the infiltration of CD8+ effector T cells, CD4+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).[11] An increase in the ratio of effector T cells to Tregs is indicative of a positive anti-tumor immune response.
-
Concluding Remarks
The landscape of IDO1 and TDO2 inhibitors is rapidly evolving, with a strong rationale for their use in cancer immunotherapy. Preclinical in vivo studies have demonstrated the potential of these inhibitors to modulate the tumor microenvironment and suppress tumor growth, both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors.
Notably, dual inhibition of IDO1 and TDO2 is emerging as a potentially superior strategy to selective IDO1 inhibition, as it may circumvent compensatory upregulation of TDO2.[10][11][12] However, the clinical translation of these findings has been challenging, as highlighted by the outcomes of some late-stage clinical trials with selective IDO1 inhibitors.
For researchers in this field, a thorough understanding of the in vivo efficacy and the underlying experimental methodologies of different inhibitors is crucial. The data presented in this guide serves as a valuable resource for comparing the performance of various IDO1/TDO2 inhibitors and for designing future preclinical studies. As more data from ongoing studies become available, a clearer picture of the therapeutic potential of targeting the tryptophan catabolism pathway will undoubtedly emerge.
References
- 1. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
Validating IDO1 Inhibitor Efficacy on T-Cell Proliferation: A Comparative Guide
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a significant role in tumor immune evasion.[1] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment.[1][2] This metabolic shift leads to the starvation of effector T-cells, which are highly sensitive to tryptophan levels, and the accumulation of immunosuppressive kynurenine metabolites.[3][4] The consequences are impaired T-cell function, proliferation arrest, and apoptosis, which allows cancer cells to escape immune surveillance.[3][5]
This guide provides a comparative analysis of well-characterized IDO1 inhibitors, focusing on their validated effects on T-cell proliferation. It is intended for researchers, scientists, and drug development professionals seeking to evaluate and compare the performance of these compounds.
The IDO1 Pathway and T-Cell Suppression
The IDO1 enzyme is the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2][6] In the tumor microenvironment, interferon-gamma (IFN-γ) often induces the upregulation of IDO1 in tumor cells and antigen-presenting cells (APCs) like dendritic cells (DCs).[7] This heightened IDO1 activity depletes local tryptophan and produces kynurenine, which suppresses effector T-cells and promotes the activity of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.[8][9][10] IDO1 inhibitors aim to block this enzymatic activity, thereby restoring local tryptophan levels, reducing immunosuppressive kynurenine, and reactivating anti-tumor T-cell responses.[1][2]
Comparative Analysis of IDO1 Inhibitors
The table below summarizes quantitative data for these compounds, demonstrating their potency in enzymatic and cellular assays designed to measure the restoration of T-cell proliferation.
| Compound | Target(s) | Enzyme Inhibition Ki/IC50 | Cellular Activity EC50/ED50 (T-Cell Proliferation Assay) | Selectivity | Reference(s) |
| Navoximod (GDC-0919) | IDO1 | Ki: 7 nM | ED50: 80 nM (Human MLR) ED50: 120 nM (Mouse OT-I) | High selectivity for IDO1 | [11][12] |
| Epacadostat (INCB024360) | IDO1 | IC50: ~10 nM (Enzymatic) | IC50: 7.4 nM (HeLa cell assay) Significantly decreases Treg proliferation | >1000-fold vs. IDO2/TDO | [7][10][13][14] |
-
Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. Lower values indicate higher affinity.
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to block 50% of the enzyme's activity.
-
EC50/ED50 (Half-maximal effective/dose concentration): The concentration of a drug that gives half of the maximal response, in this case, the restoration of T-cell proliferation in a cellular assay.
Experimental Protocols
The validation of an IDO1 inhibitor's effect on T-cell proliferation is commonly performed using a Mixed Lymphocyte Reaction (MLR) assay.[15][16] This assay models the T-cell activation process that occurs when T-cells from one donor encounter antigen-presenting cells (APCs), such as dendritic cells (DCs), from a genetically different donor.[16][17] IDO1-expressing cells can suppress this proliferative response, and an effective inhibitor can restore it.
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B) using density gradient centrifugation (e.g., Ficoll-Paque).
-
From Donor A, isolate monocytes by plastic adhesion or using CD14 magnetic beads. These will be used to generate stimulator cells.
-
From Donor B, isolate CD4+ or CD8+ T-cells using negative selection kits. These are the responder cells.[16]
-
-
Generation of IDO1-Expressing Dendritic Cells (Stimulator Cells):
-
Culture the isolated monocytes from Donor A with GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.
-
To induce IDO1 expression, mature the DCs by adding a stimulating agent such as IFN-γ and/or LPS for the final 24-48 hours of culture.[18]
-
To create a one-way reaction, prevent the proliferation of these stimulator DCs by treating them with Mitomycin-C or by irradiation.[17]
-
-
Co-culture and Treatment:
-
Plate the IDO1-expressing stimulator DCs in a 96-well plate.
-
Add the responder T-cells at a specific DC:T-cell ratio (e.g., 1:10).[15]
-
Add the IDO1 inhibitor (e.g., Navoximod, Epacadostat) to the wells at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (co-culture without IDO1 induction).
-
-
Measurement of T-Cell Proliferation:
-
Incubate the co-culture for 3 to 7 days.[19]
-
Assess T-cell proliferation using one of the following methods:
-
[³H]-Thymidine Incorporation: For the final 18-24 hours of incubation, add [³H]-thymidine to the wells. Proliferating T-cells will incorporate the radioactive thymidine into their DNA. Measure the incorporated radioactivity using a scintillation counter.[15][17]
-
CFSE Dye Dilution: Before co-culture, label the responder T-cells with Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, leading to a measurable reduction in fluorescence intensity per cell, which can be quantified by flow cytometry.
-
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the positive control.
-
Plot the proliferation percentage against the inhibitor concentration to determine the EC50 value, which represents the concentration required to restore 50% of the maximum T-cell proliferation.
-
This comprehensive approach allows for the robust validation and comparison of different IDO1 inhibitors, providing critical data for preclinical and clinical development.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. revvity.com [revvity.com]
- 17. Mixed lymphocyte reaction - Wikipedia [en.wikipedia.org]
- 18. eolas-bio.co.jp [eolas-bio.co.jp]
- 19. sartorius.com [sartorius.com]
A Comparative Guide to Ido-IN-9 and Other Novel Cancer Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with novel therapeutic strategies continually emerging. This guide provides an objective comparison of Ido-IN-9, a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), against other innovative cancer immunotherapies. The following sections detail the performance of these therapies, supported by available preclinical and clinical data, and provide insights into their mechanisms of action.
Overview of this compound
This compound is a potent small molecule inhibitor targeting two key enzymes in the kynurenine pathway: IDO1 and TDO.[1] Both enzymes are implicated in tumor immune evasion by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, primarily kynurenine. By inhibiting both IDO1 and TDO, this compound aims to restore a robust anti-tumor immune response. Preclinical data indicates that this compound has an in vitro half-maximal inhibitory concentration (IC50) of 0.011 µM in a kinase assay and 0.0018 µM in a HeLa cell-based assay.[2]
Comparative Analysis of IDO/TDO Inhibitors
To provide a clear comparison of this compound with other notable IDO inhibitors, the following table summarizes their key characteristics and available performance data.
| Inhibitor | Target(s) | IC50 / EC50 | In Vivo Efficacy (Mouse Models) | Clinical Trial Status (Selected) |
| This compound | IDO1/TDO | Kinase Assay: 0.011 µM[2]HeLa Cell Assay: 0.0018 µM[2] | Data not publicly available | Preclinical |
| Epacadostat | IDO1 | HeLa Cell Assay: ~10 nM[3]Enzymatic Assay: 71.8 nM[3] | Suppressed tumor growth in immunocompetent mice.[3] In CT26 colon carcinoma, 100 mg/kg bid resulted in 57% tumor growth control.[4][5] | Phase 3 trial (ECHO-301) in combination with pembrolizumab for melanoma did not meet primary endpoint.[3] |
| Linrodostat | IDO1 | HeLa Cell Assay: 1.7 nMHEK293 (hIDO1): 1.1 nM[6] | Reduced kynurenine levels in human tumor xenograft models.[7] | Phase 1/2 trials in combination with nivolumab +/- ipilimumab for advanced solid tumors have shown a manageable safety profile and responses in some patients.[8] |
| Navoximod | IDO1 | Cellular Assay: 70 nM (EC50)[9]MLR Assay: 90 nM (EC50)[9] | In combination with vaccination in B16F10 melanoma model, enhanced anti-tumor responses.[9] Combination with anti-PD-L1 showed improved tumor growth inhibition.[10] | Phase 1a study in recurrent advanced solid tumors showed the drug was well-tolerated with stable disease observed in 36% of evaluable patients.[11] Phase 1 study in combination with atezolizumab showed acceptable safety but no clear evidence of added benefit.[10] |
Broader Landscape of Novel Cancer Immunotherapies
Beyond IDO inhibitors, several other innovative immunotherapeutic modalities are in development and clinical use. This section provides a high-level comparison of these approaches.
| Therapy Type | Mechanism of Action | Key Advantages | Key Challenges | Examples of Approved/Investigational Agents |
| CAR-T Cell Therapy | Genetically engineered T cells expressing chimeric antigen receptors (CARs) to target specific tumor antigens. | High response rates in some hematological malignancies; potential for long-term remission. | Significant toxicities (cytokine release syndrome, neurotoxicity); challenges in treating solid tumors; complex and costly manufacturing. | Tisagenlecleucel (Kymriah), Axicabtagene ciloleucel (Yescarta), CB-011[12] |
| Bispecific Antibodies | Antibodies that can simultaneously bind to two different antigens, often bridging a T cell to a tumor cell to induce killing. | "Off-the-shelf" availability; can engage T cells without genetic modification of patient cells. | On-target, off-tumor toxicities; cytokine release syndrome; short half-life for some formats. | Blinatumomab (Blincyto), Amivantamab, Tarlatamab, Tebentafusp, CR-001[13] |
| Cancer Vaccines | Introduce tumor-associated antigens to the immune system to elicit a specific anti-tumor response. | Potential for long-lasting immunity; can be personalized to an individual's tumor neoantigens. | Limited efficacy as monotherapy in advanced cancers; identifying effective antigens is challenging. | Sipuleucel-T (Provenge), Autogene cevumeran (investigational mRNA vaccine)[4], PGV001 (investigational neoantigen vaccine)[14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: IDO/TDO Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 4. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A Novel Approach for Quantifying the Pharmacological Activity of T-Cell Engagers Utilizing In Vitro Time Course Experiments and Streamlined Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ido-IN-9
For Researchers, Scientists, and Drug Development Professionals
I. Understanding the Compound: Data on a Related Molecule
While specific quantitative data for Ido-IN-9 is not publicly available, the following table summarizes information for a structurally related compound, Ido-IN-1. This information can provide context on the potential hazards and handling requirements.
| Property | Value (for Ido-IN-1) | Source |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidising/reducing agents. | [1] |
| Storage | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area. | [1] |
II. Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. Your institution's EHS office may have specific procedures that supersede this information.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing this compound, including experimental residues and contaminated solvents.
-
Contaminated Labware: Pipette tips, centrifuge tubes, gloves, and other disposable materials that have come into contact with this compound.
Segregate these waste streams into separate, clearly labeled containers. Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS office.[2]
2. Containerization:
-
Use appropriate, leak-proof containers for each waste stream. Plastic containers are often preferred to glass to minimize the risk of breakage.[3]
-
Ensure containers are compatible with the waste they are holding. For example, do not store corrosive materials in metal containers.[2][4]
-
Leave at least 10% headspace in liquid waste containers to allow for expansion.[5]
3. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."[3]
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible researcher.[3]
-
Appropriate hazard pictograms, if known.
-
4. Storage:
-
Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.[4][6]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[2]
-
Store incompatible chemicals separately to prevent dangerous reactions.[4]
5. Disposal Request and Pickup:
-
Once a waste container is full, or if you are generating waste that will not be added to for an extended period, arrange for its disposal through your institution's EHS office.[3][6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS department directly.
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash. [3][7] Chemical waste requires special handling and disposal to prevent environmental contamination and ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
-
Spill Cleanup: In the event of a spill, consult your laboratory's spill response plan. Absorbent materials used to clean up spills should be treated as hazardous waste.[8]
III. Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: A flowchart illustrating the key steps for the safe and compliant disposal of laboratory chemical waste.
By adhering to these guidelines and working closely with your institution's EHS professionals, you can ensure the safe and environmentally responsible disposal of this compound and contribute to a culture of safety within your research environment.
References
- 1. IDO-IN-1|914638-30-5|MSDS [dcchemicals.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
